1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)7-4-6(2-3-12-7)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNGQCPUYARKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145947-94-0 | |
| Record name | 1-[4-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
Introduction
1-(4-(trifluoromethyl)pyridin-2-yl)ethanone is a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group, a powerful electron-withdrawing moiety, often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of this valuable compound, tailored for researchers and professionals in drug development and chemical synthesis.
This document eschews a rigid template in favor of a structure that logically presents several viable synthetic strategies. Each pathway is discussed with an emphasis on the underlying chemical principles, experimental considerations, and practical insights to ensure reproducibility and scalability.
Strategic Approaches to the Synthesis of this compound
The synthesis of the target molecule can be approached through several strategic disconnections. This guide will focus on three primary, well-established methodologies:
-
Grignard Reagent-Based Acylation: A classic and reliable method involving the formation of a pyridyl Grignard reagent followed by acylation.
-
The Weinreb Amide Approach: A highly controlled method for ketone synthesis that prevents over-addition of the organometallic reagent.
-
Palladium-Catalyzed Stille Coupling: A modern cross-coupling strategy offering a versatile route to the target ketone.
Each of these pathways will be detailed with step-by-step protocols, mechanistic insights, and comparative data.
Pathway 1: Grignard Reagent-Based Acylation
This approach is predicated on the formation of a 2-pyridyl Grignard reagent from a suitable precursor, 2-bromo-4-(trifluoromethyl)pyridine, followed by its reaction with an acetylating agent.
Conceptual Workflow
Foreword: The Strategic Importance of the Trifluoromethyl-Pyridine Motif
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties: it is a powerful electron-withdrawing group, metabolically stable, and can significantly enhance a molecule's lipophilicity, cell membrane permeability, and binding affinity to target proteins.[2][3] When this moiety is appended to a pyridine ring—a privileged heterocycle in medicinal chemistry—the resulting trifluoromethylpyridine (TFMP) scaffold becomes a building block of immense value.[4][5] this compound (CAS No. 145947-94-0) is a prime exemplar of such a building block, serving as a critical precursor for more complex molecules in pharmaceutical and agrochemical research.[5] This guide provides a comprehensive technical overview of its synthesis, characterization, and handling, designed for researchers and development professionals who require a deep, practical understanding of this key intermediate.
Molecular Identity and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These parameters dictate appropriate solvents for reactions and analysis, storage conditions, and safety protocols.
| Property | Value | Source |
| IUPAC Name | 1-[4-(Trifluoromethyl)-2-pyridinyl]ethanone | PubChem[6] |
| Synonyms | 2-Acetyl-4-(trifluoromethyl)pyridine | PubChem[6] |
| CAS Number | 145947-94-0 | BLDpharm[7] |
| Molecular Formula | C₈H₆F₃NO | PubChem[6] |
| Molecular Weight | 189.13 g/mol | PubChem[6], BLDpharm[7] |
| Appearance | Not explicitly defined, likely a liquid or low-melting solid | Inferred from properties |
| Storage | Inert atmosphere, 2-8°C | BLDpharm[7] |
Synthesis Pathway: A Mechanistic Approach
The synthesis of substituted pyridines, particularly those with specific regiochemistry, requires careful strategic planning. While numerous methods exist for creating trifluoromethylpyridines, a common and effective approach for generating 2-acylpyridines involves the manipulation of pyridine precursors. A highly relevant synthetic route proceeds from 2-chloro-4-(trifluoromethyl)pyridine.
The rationale for this approach is twofold:
-
Precursor Availability: Halogenated pyridines like 2-chloro-4-(trifluoromethyl)pyridine are often more readily accessible as commercial starting materials or can be synthesized via established methods.
-
Reaction Specificity: The halogen at the 2-position provides a reactive handle for introducing the acetyl group via well-understood cross-coupling chemistry, offering high yields and regioselectivity.
A plausible and industrially relevant method is the Stille cross-coupling reaction, which utilizes an organotin reagent.
Visualized Synthetic Pathway
Sources
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An In-depth Technical Guide to the NMR Spectral Features of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone. In the absence of publicly available, experimentally verified spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy, data from structurally analogous compounds, and computational prediction methods to offer a comprehensive interpretation of the expected ¹H and ¹³C NMR spectra. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and quality control, enabling them to identify and characterize this compound and its analogs.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly alter a molecule's physical, chemical, and biological properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide presents a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the expected chemical shifts, coupling constants, and spectral patterns.
The predictions and interpretations herein are grounded in fundamental NMR theory, including the effects of substituent electronegativity, aromatic ring currents, and spin-spin coupling.[2] To enhance the accuracy of these predictions, experimental data from structurally related analogs, such as 2-acetylpyridine and 4-methyl-2-acetylpyridine, have been carefully considered.[1][3]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the acetyl methyl group. The electron-withdrawing nature of both the acetyl and trifluoromethyl groups, as well as the nitrogen atom in the pyridine ring, will significantly influence the chemical shifts of the aromatic protons, leading to a downfield shift into the 7.0-9.0 ppm region.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-6 | 8.8 - 9.0 | d | ~5.0 | Deshielded by the adjacent nitrogen and the acetyl group. |
| H-5 | 8.0 - 8.2 | dd | ~5.0, ~1.5 | Influenced by ortho-coupling to H-6 and meta-coupling to H-3. |
| H-3 | 7.8 - 8.0 | d | ~1.5 | Influenced by meta-coupling to H-5. |
| -CH₃ | 2.7 - 2.9 | s | - | Typical chemical shift for an acetyl group attached to an aromatic ring. |
Disclaimer: These are predicted values. Actual experimental values may vary.
Rationale for Predicted ¹H Chemical Shifts and Coupling Patterns
-
H-6: This proton is positioned ortho to the nitrogen atom and the acetyl group, both of which are electron-withdrawing. This cumulative deshielding effect is expected to shift its resonance to the furthest downfield position in the aromatic region. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is ortho to H-6 and meta to H-3. Therefore, it is expected to appear as a doublet of doublets (dd), showing a larger coupling constant from the ortho-coupling with H-6 and a smaller coupling constant from the meta-coupling with H-3.
-
H-3: This proton is meta to H-5 and is expected to appear as a doublet due to the smaller meta-coupling.
-
-CH₃: The methyl protons of the acetyl group are not coupled to any other protons, and thus will appear as a sharp singlet. Its chemical shift is in the typical range for a methyl ketone.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will introduce characteristic C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale for Prediction |
| C=O | 198 - 202 | s | Typical chemical shift for a ketone carbonyl carbon. |
| C-2 | 152 - 156 | s | Attached to the acetyl group and adjacent to the nitrogen. |
| C-6 | 150 - 154 | s | Adjacent to the nitrogen. |
| C-4 | 135 - 140 | q | Attached to the CF₃ group, will show quartet splitting. |
| C-5 | 125 - 129 | s | |
| C-3 | 120 - 124 | s | |
| -CF₃ | 120 - 125 | q | Quartet splitting due to coupling with the attached carbon. |
| -CH₃ | 25 - 29 | s | Typical chemical shift for an acetyl methyl carbon. |
Disclaimer: These are predicted values. Actual experimental values may vary.
Rationale for Predicted ¹³C Chemical Shifts and Multiplicities
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is expected to have the most downfield chemical shift.
-
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C-2 and C-6) are expected to be downfield.
-
Trifluoromethyl Group Effects: The carbon attached to the trifluoromethyl group (C-4) will exhibit a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also appear as a quartet. The electron-withdrawing nature of the CF₃ group influences the chemical shifts of the other ring carbons.[4]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, added directly to the solvent by the manufacturer.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16 scans should be sufficient for a sample of this concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Visualization of Molecular Structure and Predicted Spectral Data
To aid in the understanding of the structure-spectra correlation, the following diagrams are provided.
Caption: Molecular structure of this compound with key protons labeled.
Caption: A generalized workflow for acquiring and analyzing NMR data.
Conclusion
This guide provides a robust, predicted framework for the ¹H and ¹³C NMR spectra of this compound. By combining theoretical principles with data from analogous structures, we have generated a detailed and reasoned interpretation of the expected spectral features. This information will be invaluable for any researcher working with this compound, aiding in its identification, characterization, and quality assessment. It is important to reiterate that these are predicted data, and experimental verification is the ultimate standard for structural confirmation.
References
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Royal Society of Chemistry. (n.d.). Supporting Information for "A typical procedure for the deoxygenation of amine N-oxides...". Retrieved from [Link]
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PubChem. (n.d.). 2-Acetyl-4-methylpyridine. Retrieved from [Link]
- Dalton, L. R., & Gero, A. (1969). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of the American Chemical Society, 91(6), 1416–1422.
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An In-Depth Technical Guide to the Mass Spectrometry of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone, a heterocyclic ketone of interest in pharmaceutical and agrochemical research. We delve into the foundational principles governing its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this and structurally similar molecules using mass spectrometry. We will explore both high-energy Electron Ionization (EI) for structural elucidation and soft-ionization Electrospray Ionization (ESI) for quantitative analysis in coupled chromatography systems. Protocols, predictive fragmentation pathways, and data interpretation strategies are detailed to provide a self-validating framework for analysis.
Introduction and Physicochemical Profile
This compound is a specialty chemical building block characterized by a pyridine core, an acetyl group (ketone), and a trifluoromethyl substituent.[1] Understanding its behavior under mass spectrometric conditions is critical for identity confirmation, purity assessment, and metabolic profiling. The presence of the electronegative trifluoromethyl group, the basic nitrogen atom in the pyridine ring, and the carbonyl group of the ketone creates a molecule with distinct and predictable fragmentation patterns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO | [2] |
| Average Molecular Weight | 189.13 g/mol | [2] |
| Monoisotopic (Exact) Mass | 189.04014830 Da | [2] |
| Structure | ||
| IUPAC Name: 1-[4-(trifluoromethyl)-2-pyridinyl]ethanone | [2] |
Core Principles: Ionization Methodologies
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of this compound. The selection dictates whether the analyst will observe the intact molecule or a rich fingerprint of fragment ions.
-
Electron Ionization (EI): A high-energy (typically 70 eV) "hard" ionization technique.[3][4] When an analyte molecule is bombarded with electrons, it ejects one of its own electrons to form a radical cation (M•+).[4] This molecular ion is highly energetic and undergoes extensive, reproducible fragmentation. EI-MS is the gold standard for structural elucidation and library matching due to these predictable fragmentation patterns.[5] For this compound, EI is ideal for confirming the compound's identity through its characteristic fragment ions.
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a liquid phase, making it perfectly suited for coupling with Liquid Chromatography (LC).[3] ESI typically produces protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺) with minimal fragmentation.[6][7] The basic nitrogen on the pyridine ring makes this molecule an excellent candidate for positive-mode ESI, where it will readily accept a proton.[6][8] This method is preferred for quantitative studies (LC-MS/MS) where the integrity of the molecular ion is paramount for sensitivity and selectivity.
Electron Ionization (EI-MS): A Structural Fingerprint
Under EI conditions, the molecular ion of this compound (m/z 189) is expected to be observed. The subsequent fragmentation is governed by the relative stability of the resulting cations and neutral radicals, with cleavage initiated at the most labile bonds.[5][9]
Predicted Fragmentation Pathways
The primary fragmentation route for ketones under EI is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[9][10][11] This process is highly favorable as it leads to the formation of a resonance-stabilized acylium ion.[3][12]
-
Alpha-Cleavage (Loss of Methyl Radical): The cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (•CH₃, 15 Da). This is often a dominant fragmentation pathway for methyl ketones.[13] The resulting acylium ion is highly stable and would be observed at m/z 174 .
-
Alpha-Cleavage (Formation of Acylium Ion): The alternative alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the pyridine ring. This yields a stable acylium ion ([CH₃CO]⁺) at m/z 43 and a neutral trifluoromethyl-pyridine radical.[11] The peak at m/z 43 is often the base peak in the mass spectra of methyl ketones.[11]
-
Fragmentation involving the CF₃ Group: The trifluoromethyl group can also direct fragmentation. The loss of a trifluoromethyl radical (•CF₃, 69 Da) from the molecular ion is a plausible pathway, leading to a fragment at m/z 120 .[14] Research on trifluoromethyl-containing compounds shows that rearrangements involving fluorine atoms can also occur.[14]
-
Aromatic Ring Fragmentation: The pyridine ring itself can undergo fragmentation, typically through the loss of small, stable neutral molecules like hydrogen cyanide (HCN, 27 Da), leading to further, lower-mass ions.
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physical and chemical properties of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
<Technical Guide: 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone >
A Comprehensive Analysis for Chemical Researchers and Pharmaceutical Scientists
Foreword: The Significance of Fluorinated Pyridines in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF3), in particular, imparts unique properties to a parent molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. When this functional group is appended to a pyridine scaffold, a class of compounds known as trifluoromethylpyridines emerges. These structures are of profound interest due to their prevalence in a wide range of biologically active molecules. This guide provides an in-depth technical overview of a specific and valuable member of this class: this compound.
This document serves as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the compound's properties, synthesis, and handling. The information presented herein is intended to facilitate its effective use as a versatile building block in the synthesis of more complex chemical entities.
Section 1: Core Physicochemical Properties
This compound is a ketone derivative of pyridine, distinguished by a trifluoromethyl group at the 4-position of the pyridine ring. A comprehensive summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C8H6F3NO | [1][2][3] |
| Molecular Weight | 189.13 g/mol | [1][2] |
| CAS Number | 145947-94-0 | [1][3] |
| Appearance | White powder | [4] |
| Purity | Typically >95% - 97% | [3][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |
Structural and Electronic Considerations
The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the pyridine ring, making it more electron-deficient. This has direct implications for its reactivity, particularly its susceptibility to nucleophilic substitution reactions. The acetyl group at the 2-position provides a reactive handle for a variety of chemical transformations.
Caption: Chemical structure of this compound.
Section 2: Synthesis and Reactivity
Synthetic Approaches
The synthesis of trifluoromethylpyridines can be approached through various strategies. One common method involves the cyclocondensation of a trifluoromethyl-containing building block.[6] Another well-established route is the chlorine/fluorine exchange from a corresponding trichloromethylpyridine.[6] The specific synthesis of this compound is typically achieved through multi-step sequences starting from commercially available pyridine derivatives.
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups. The ketone moiety can undergo standard reactions such as reduction to the corresponding alcohol, or serve as a point for carbon-carbon bond formation via enolate chemistry. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it a substrate for nucleophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents.
Caption: A representative reaction workflow: Reduction of the ketone.
Section 3: Applications in Research and Drug Discovery
Trifluoromethylpyridine derivatives are crucial in the development of new agrochemicals and pharmaceuticals.[6] The trifluoromethyl group can enhance a molecule's metabolic stability and membrane permeability, which are desirable properties for drug candidates.[7]
Derivatives of this compound are valuable intermediates in the synthesis of biologically active compounds. For instance, they can serve as precursors for kinase inhibitors in cancer research by providing a scaffold for further chemical elaboration.[7] The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
Section 4: Experimental Protocols and Handling
General Handling and Storage
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[9] It is recommended to store the compound under an inert atmosphere at 2-8°C to maintain its stability and purity.[2][3]
Sample Experimental Protocol: Reduction of the Ketone
The following is a general procedure for the reduction of the ketone functionality.
Materials:
-
This compound
-
Methanol (or another suitable alcohol solvent)
-
Sodium borohydride (NaBH4)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve a known quantity of this compound in methanol in the reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary (e.g., by column chromatography).
Section 5: Safety and Hazard Information
This compound is classified as a combustible liquid.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][9]
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Wash skin thoroughly after handling.[11]
-
Wear protective gloves, clothing, eye, and face protection.[9]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[11]
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.[11]
-
Store in a well-ventilated place and keep the container tightly closed.[9]
Conclusion
This compound is a valuable and versatile building block in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique combination of a reactive ketone handle and an electron-deficient, metabolically robust trifluoromethylpyridine core makes it an attractive starting material for the creation of novel and complex molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective utilization in research and development endeavors.
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A Comprehensive Technical Guide to the Structural Elucidation of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
Abstract: 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group.[1][2] The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its physicochemical properties, guiding rational drug design, and controlling solid-state characteristics. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this atomic-level information.[3][4] As of the publication of this guide, a public domain crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD).[5] This document, therefore, serves as an in-depth technical guide for researchers, providing a comprehensive, field-proven roadmap to determine and analyze the crystal structure of this compound, from crystal growth to final structural refinement and interpretation.
Part I: The Foundation—Achieving Diffraction-Quality Crystals
The success of any single-crystal X-ray diffraction experiment is contingent upon the quality of the crystal specimen. The primary, and often most challenging, step is to grow a single crystal that is well-ordered, free of significant defects, and of an appropriate size (typically 0.1-0.3 mm in all dimensions).[4][6] The process involves slowly transitioning a solution from a state of saturation to supersaturation, thereby inducing the ordered nucleation and growth of crystals.[7] This section details the most effective protocols for obtaining high-quality single crystals of small organic molecules like this compound.
Experimental Protocol: Crystal Growth Methodologies
The selection of a crystallization method and solvent system is an empirical process. The following protocols provide a systematic approach to screening for optimal crystal growth conditions.
1. Slow Evaporation
This is the most straightforward method and often a good starting point.[8] It relies on gradually increasing the concentration of the solute by allowing the solvent to evaporate over time.
-
Step 1: Solvent Screening. Dissolve a small amount (5-10 mg) of this compound in various volatile solvents to find one in which it is moderately soluble. Suitable starting solvents include ethyl acetate, acetone, dichloromethane, and acetonitrile.
-
Step 2: Solution Preparation. Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
-
Step 3: Crystallization Setup. Filter the solution into a clean, small vial or test tube to remove any particulate matter.
-
Step 4: Incubation. Cover the vial with a cap or parafilm that has been pierced with a few small holes using a needle. This slows the rate of evaporation, which is crucial for the growth of well-ordered crystals.[6]
-
Step 5: Observation. Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
2. Vapor Diffusion (Solvent/Anti-Solvent)
This method provides excellent control over the rate of supersaturation and is highly effective for milligram quantities of material.[9] It involves the slow diffusion of an "anti-solvent" vapor (in which the compound is insoluble) into a solution of the compound.
-
Step 1: System Selection. Identify a solvent in which the compound is highly soluble (e.g., dichloromethane) and a miscible anti-solvent in which it is insoluble (e.g., n-hexane, diethyl ether).
-
Step 2: Solution Preparation. Dissolve 5-10 mg of the compound in a minimal amount of the primary solvent in a small, open inner vial.
-
Step 3: Crystallization Setup. Place this inner vial inside a larger, sealable outer vial or jar that contains a small volume (1-2 mL) of the anti-solvent.
-
Step 4: Incubation. Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the compound's solubility and inducing crystallization.[8] Do not disturb the setup.
-
Step 5: Monitoring. Check for the formation of crystals in the inner vial over several days.
3. Slow Cooling
This technique leverages the temperature dependence of solubility. Many organic compounds are more soluble in warmer solvents.[7]
-
Step 1: Solvent Selection. Choose a solvent or solvent mixture in which the compound's solubility shows a significant increase with temperature.
-
Step 2: Solution Preparation. Prepare a saturated solution of the compound at or near the boiling point of the chosen solvent.
-
Step 3: Incubation. Ensure the hot solution is free of any undissolved solids. Place the sealed container in a thermally insulated vessel (e.g., a Dewar flask filled with hot water) to allow it to cool to room temperature as slowly as possible.[7]
-
Step 4: Low-Temperature Variation. Alternatively, a saturated solution prepared at room temperature can be placed in a refrigerator or freezer (if the solvent's freezing point allows), but the cooling should be gradual if possible.
Caption: Decision workflow for crystallizing this compound.
Part II: Elucidating the Structure via Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, SC-XRD is used to determine the precise three-dimensional arrangement of atoms. The technique works by directing a beam of X-rays onto the crystal and measuring the pattern of diffracted beams.[10] This diffraction pattern contains detailed information about the crystal's internal lattice structure.
Experimental Protocol: Data Collection, Solution, and Refinement
1. Crystal Selection and Mounting
-
Step 1: Identification. Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and exhibits uniform extinction every 90° of rotation.[6] Reject any crystals that are cracked, opaque, or appear to be intergrown aggregates.
-
Step 2: Mounting. Carefully affix the chosen crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy. This assembly is then attached to a goniometer head.[3]
2. X-ray Diffraction Data Collection
-
Step 1: Instrument Setup. The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion of the atoms and potential radiation damage.
-
Step 2: X-ray Source. A monochromatic X-ray beam is used. Molybdenum (Mo Kα, λ=0.71073 Å) is a common source for small organic molecules, offering good penetration.[11] Copper (Cu Kα, λ=1.5418 Å) can be advantageous for very small or weakly diffracting crystals.[3]
-
Step 3: Unit Cell Determination. A series of initial diffraction images are collected to locate the diffraction spots, which are then used to calculate the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.
-
Step 4: Data Collection Strategy. A strategy is devised to rotate the crystal through a series of angles (omega and phi scans) to ensure that every unique reflection is measured, preferably multiple times, for a complete dataset.
3. Structure Solution and Refinement
-
Step 1: Data Reduction. The raw diffraction intensities are processed, integrated, and corrected for experimental factors (e.g., Lorentz and polarization effects) to generate a file of unique reflection indices (hkl) and their corresponding intensities.
-
Step 2: Structure Solution. Computational "direct methods" or Patterson methods are used to solve the "phase problem" and generate an initial electron density map from the reflection intensities. This map reveals the positions of the heavier atoms (C, N, O, F).
-
Step 3: Model Building and Refinement. An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
Step 4: Validation. The final structure is validated using metrics such as the R-factor (R1), which indicates the agreement between the model and the data (a value < 5% is excellent for small molecules), and by checking for any unresolved electron density or geometric anomalies.
Part III: Anticipated Structural Features and Intermolecular Interactions
While the definitive crystal structure awaits experimental determination, we can hypothesize about its key molecular and supramolecular features based on established chemical principles and data from analogous structures.
Expected Intramolecular Geometry
The structure of this compound contains several key features that will dictate its conformation. The pyridine ring is expected to be largely planar. The primary conformational degrees of freedom will be the torsion angles involving the acetyl and trifluoromethyl substituents. It is likely that the acetyl group will be nearly coplanar with the pyridine ring to maximize conjugation, though steric hindrance may cause a slight twist.
| Parameter | Expected Value | Rationale |
| C-CF₃ Bond Length | ~1.35 Å | Typical for a trifluoromethyl group on an aromatic ring. |
| C=O Bond Length | ~1.22 Å | Standard for a ketone carbonyl group. |
| Pyridine C-N Bond Lengths | ~1.34 Å | Characteristic of an sp²-hybridized C-N bond in a heterocycle. |
| Dihedral Angle (Ring-C-C=O) | 0-30° | A balance between electronic conjugation (favoring planarity) and steric repulsion. |
These values are predictive and must be confirmed by experimental data.
Potential Supramolecular Interactions (Crystal Packing)
The molecule lacks strong hydrogen bond donors (like O-H or N-H). Therefore, the crystal packing will likely be governed by a combination of weaker, yet structurally significant, intermolecular interactions.
-
Weak Hydrogen Bonds: The acetyl oxygen is a good hydrogen bond acceptor. It is highly probable that C-H···O interactions, involving aromatic C-H groups from the pyridine ring or methyl C-H groups of neighboring molecules, will be a key packing motif.[12]
-
Halogen Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group could participate in C-H···F contacts or potentially dipole-dipole interactions with the carbonyl group or pyridine ring of adjacent molecules.
-
π-π Stacking: Depending on the overall molecular conformation, offset π-π stacking interactions between the electron-deficient pyridine rings of adjacent molecules may also contribute to the stability of the crystal lattice.
Caption: Potential C-H···O hydrogen bonding motif in the crystal lattice.
Conclusion and Outlook
Determining the crystal structure of this compound is an essential step toward fully understanding its chemical nature and unlocking its potential in applied sciences. This guide provides a robust, scientifically grounded framework for achieving this goal. The detailed protocols for crystal growth and single-crystal X-ray diffraction outline a clear path to obtaining high-quality structural data. The resulting atomic coordinates, bond lengths, angles, and description of intermolecular packing will provide invaluable, unambiguous insights. This empirical data will empower medicinal chemists to perform more accurate structure-based drug design and enable materials scientists to predict and control the solid-state properties crucial for formulation and performance. Researchers are strongly encouraged to undertake this analysis and contribute the resulting structure to a public repository, such as the CCDC, to benefit the wider scientific community.
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Turski, M., et al. (2022). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E, 78(Pt 1), 101–105. Available at: [Link]
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An In-depth Technical Guide to Trifluoromethylpyridine Derivatives: Synthesis, Properties, and Applications
Abstract
Trifluoromethylpyridine (TFMP) derivatives stand as a cornerstone in modern medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyridine scaffold imparts a unique constellation of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the design of bioactive molecules.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core aspects of TFMP chemistry. We will delve into the causality behind various synthetic strategies, explore the structure-property relationships that govern molecular behavior, and survey the vast applications of this privileged structural motif, from life-saving pharmaceuticals to high-efficacy agrochemicals.
The Strategic Imperative of the Trifluoromethyl Group
The trifluoromethyl group is far more than a simple sterically bulky substituent. Its profound impact on molecular properties stems from the high electronegativity of fluorine atoms, which creates a strong C-F bond and a powerful electron-withdrawing effect.
-
Metabolic Stability: The exceptional strength of the C-F bond (bond energy ~485 kJ/mol) makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shield" can significantly prolong the in vivo half-life of a drug molecule, a critical parameter in optimizing dosing regimens.
-
Lipophilicity and Bioavailability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier or cell walls.[2][4] This property is crucial for ensuring that a drug reaches its intended target in sufficient concentration.
-
Receptor Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can modulate the electronic environment of the entire molecule. This can lead to stronger and more specific interactions with target proteins and receptors, enhancing potency and selectivity.[2]
-
pKa Modulation: When appended to a pyridine ring, the electron-withdrawing CF₃ group significantly lowers the basicity (pKa) of the pyridine nitrogen. This alteration can be strategically employed to fine-tune a molecule's solubility, ionization state at physiological pH, and binding characteristics.[5]
The pyridine ring itself is a privileged scaffold in drug discovery, prized for its hydrogen bonding capabilities, aromaticity, and ability to engage in various non-covalent interactions with biological targets. The fusion of these two moieties—the robust CF₃ group and the versatile pyridine ring—creates a powerful synergy, making TFMP derivatives a focal point of intense research.[6][7]
Synthetic Strategies: A Causal Analysis
The synthesis of TFMP derivatives can be broadly categorized into three main approaches. The choice of strategy is dictated by factors such as the desired substitution pattern, the availability and cost of starting materials, and the functional group tolerance of the target molecule.[6][8]
Direct C-H Trifluoromethylation of Pyridines
Directly replacing a C-H bond on a pre-existing pyridine ring with a CF₃ group is an atom-economical and highly desirable strategy. These methods often rely on the generation of a trifluoromethyl radical (•CF₃) or an electrophilic/nucleophilic CF₃ species.
-
Radical Trifluoromethylation: This is the most common approach for electron-deficient pyridines. Reagents like the Langlois reagent (NaSO₂CF₃) or Togni's reagents can be used to generate •CF₃ radicals under oxidative conditions.[9][10] These highly reactive radicals can then add to the pyridine ring. However, a significant challenge is controlling regioselectivity, as mixtures of isomers can be formed.[9][11]
-
Causality: The choice of radical initiator and reaction conditions is critical. For instance, photoredox catalysis, using catalysts like Ru(bpy)₃Cl₂ or Ir(ppy)₃ under visible light irradiation, allows for the generation of •CF₃ radicals under exceptionally mild conditions, improving functional group tolerance.[12][13] This method avoids the harsh oxidants required in some traditional methods.[10][14]
-
-
Electrophilic Trifluoromethylation: For electron-rich pyridines, hypervalent iodine compounds like Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) can act as electrophilic CF₃⁺ sources.[15][16][17] These reactions often require a Lewis acid or Brønsted acid to activate the pyridine ring.
-
Causality: The reactivity of Togni's reagents is finely tuned. Togni reagent II is a powerful electrophilic trifluoromethylating agent suitable for a wide range of nucleophiles, including phenols and alkenes.[15] Transition-metal-free activation methods for Togni's reagents are an active area of research, aiming to reduce cost and metal contamination.[16]
-
-
Nucleophilic Trifluoromethylation: This approach typically requires activation of the pyridine ring to make it susceptible to attack by a nucleophilic CF₃⁻ source. The Ruppert-Prakash reagent (TMSCF₃) is the most widely used source of "naked" trifluoromethide, typically activated by a fluoride source like TBAF.[18]
-
Causality: A key challenge is the inherent electron-rich nature of the pyridine ring, which repels nucleophiles. One elegant solution involves forming an N-methylpyridinium salt. This activation strategy renders the C2 and C4 positions highly electrophilic and susceptible to regioselective attack by a nucleophilic trifluoromethyl source, such as trifluoroacetic acid in the presence of a silver salt.[9][19]
-
Caption: Decision workflow for selecting a direct trifluoromethylation strategy.
Ring Construction from CF₃-Containing Building Blocks
An alternative retrosynthetic approach involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[6][20] This strategy offers excellent control over the final substitution pattern.
-
Common Building Blocks: Key starting materials include ethyl 4,4,4-trifluoroacetoacetate, 3,3,3-trifluoropropene derivatives, and trifluoroacetyl chloride.[6][7]
-
Cyclocondensation Reactions: These building blocks can undergo cyclocondensation reactions with ammonia or other nitrogen sources, often in the presence of enamines or enaminones, to form the pyridine ring in a single step.[6][7]
Halogen Exchange and Cross-Coupling Reactions
For synthesizing TFMPs from halo-pyridines (iodo-, bromo-, or chloro-pyridines), copper-mediated cross-coupling reactions are a powerful tool.
-
In Situ Generation of "CuCF₃": A common method involves the reaction of a trifluoromethyl source like TMSCF₃ with a copper(I) salt (e.g., CuI) to generate a highly reactive "(trifluoromethyl)copper" species in situ.[21][22] This species can then displace a halide on the pyridine ring.
-
Causality: The reactivity of the halopyridine is crucial. Iodopyridines are generally the most reactive substrates, followed by bromopyridines.[21] The choice of ligands and additives can be critical for achieving high yields, especially with less reactive chloropyridines.[23] This method is particularly valuable for late-stage functionalization in complex molecule synthesis.[22]
-
Physicochemical Properties and Structure-Activity Relationships (SAR)
The introduction of a CF₃ group dramatically alters the physicochemical profile of the parent pyridine molecule. Understanding these changes is paramount for rational drug design.
| Compound | Position of CF₃ | pKa (Pyridine N) | logP (Lipophilicity) |
| Pyridine | N/A | ~5.2 | ~0.65 |
| 2-(Trifluoromethyl)pyridine | 2 | ~1.8 | ~1.6 |
| 3-(Trifluoromethyl)pyridine | 3 | ~3.0 | ~1.7 |
| 4-(Trifluoromethyl)pyridine | 4 | ~3.5 | ~1.5 |
Data are approximate and can vary based on measurement conditions.
Analysis of Properties:
-
Basicity (pKa): As shown in the table, the CF₃ group's strong electron-withdrawing effect drastically reduces the electron density on the pyridine nitrogen, making it a much weaker base. The effect is most pronounced when the CF₃ group is at the 2-position due to a combination of inductive and resonance effects. This modulation of pKa is a powerful tool for drug designers to control the ionization state of a molecule at physiological pH, which in turn affects solubility, cell permeability, and receptor interactions.[5]
-
Lipophilicity (logP): The CF₃ group significantly increases the lipophilicity of the pyridine ring.[5][24] This generally improves membrane permeability but must be carefully balanced, as excessively high lipophilicity can lead to poor solubility, rapid metabolism, and off-target toxicity.
Applications in Drug Discovery and Agrochemicals
The unique properties of TFMP derivatives have led to their incorporation into numerous successful commercial products.[3][6]
Pharmaceuticals
Several FDA-approved drugs contain the TFMP moiety, highlighting its importance in modern medicine.[7][25]
-
Doravirine (Pifeltro®): An FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[10][25][26] The synthesis of this complex molecule often involves the coupling of a pre-functionalized trifluoromethylpyridone scaffold.[10][26] The TFMP moiety is crucial for its binding affinity and pharmacokinetic profile.
-
Enasidenib (Idhifa®): An isocitrate dehydrogenase 2 (IDH2) inhibitor used for the treatment of acute myeloid leukemia (AML). This drug contains two trifluoromethylpyridine rings, which are critical for its potent and selective inhibition of the mutant IDH2 enzyme.[27]
-
Tipranavir (Aptivus®): A non-peptidic protease inhibitor used in the treatment of HIV. Its synthesis utilizes a 2-chloro-5-(trifluoromethyl)pyridine building block.
Caption: Mechanism of action for TFMP-containing HIV drugs.
Agrochemicals
The TFMP scaffold is arguably even more prevalent in the agrochemical industry, where it forms the backbone of numerous high-performance herbicides, insecticides, and fungicides.[6][7][28]
-
Herbicides: Fluazifop-butyl was one of the first herbicides to incorporate a TFMP substructure, acting as an acetyl-CoA carboxylase (ACCase) inhibitor.[6] Its development demonstrated that the TFMP moiety provided superior herbicidal activity compared to its benzene analogue.[6]
-
Insecticides: Flonicamid, an insecticide effective against aphids, contains a 4-trifluoromethyl-pyridine structure. Sulfoxaflor, which targets sap-feeding pests, is based on the 6-(trifluoromethyl)pyridine core.
-
Fungicides: Fluazinam is a potent fungicide that utilizes a 2,3-dichloro-5-(trifluoromethyl)pyridine building block in its synthesis.
The widespread use in this sector is a testament to the ability of the TFMP group to enhance potency, metabolic resistance, and target specificity in pest species.[2][3][28]
Detailed Experimental Protocol: Copper-Catalyzed Trifluoromethylation
This protocol describes a general procedure for the trifluoromethylation of an iodopyridine using the Ruppert-Prakash reagent and CuI, a common and reliable method.
Reaction: 2-Iodopyridine to 2-(Trifluoromethyl)pyridine
Materials:
-
2-Iodopyridine (1.0 mmol, 205 mg)
-
Copper(I) Iodide (CuI) (1.5 mmol, 285 mg)
-
Potassium Fluoride (KF) (anhydrous, 2.0 mmol, 116 mg)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.5 mmol, 0.22 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodopyridine, CuI, and KF.
-
Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times. This step is critical to remove oxygen and moisture, which can quench the reactive intermediates.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by the TMSCF₃ reagent.
-
Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(trifluoromethyl)pyridine.
Causality and Self-Validation:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous reagents is paramount because the trifluoromethyl anion intermediate is highly basic and readily quenched by protons from water.
-
Inert Atmosphere: The Cu(I) catalyst is sensitive to oxidation to Cu(II), which is inactive in this catalytic cycle.
-
Monitoring: Regular monitoring by TLC or GC-MS validates that the starting material is being consumed and the product is being formed, allowing for optimization of the reaction time and preventing decomposition.
Conclusion and Future Outlook
Trifluoromethylpyridine derivatives have solidified their position as a privileged class of compounds in the development of pharmaceuticals and agrochemicals. Their synthesis, once a formidable challenge, has been made significantly more accessible through modern synthetic methods, including direct C-H functionalization and robust cross-coupling protocols. The profound and predictable influence of the CF₃ group on a molecule's physicochemical properties provides an invaluable tool for scientists to rationally design molecules with enhanced stability, bioavailability, and potency.
Future research will likely focus on developing even more efficient, sustainable, and regioselective synthetic methods. The continued exploration of photoredox and electrochemical approaches promises to deliver milder and more environmentally friendly pathways to these valuable compounds. As our understanding of the intricate interplay between the TFMP scaffold and biological systems deepens, we can anticipate the emergence of a new generation of innovative drugs and crop protection agents built upon this remarkable chemical foundation.
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Wang, F., et al. (2019). Recent advances in transition-metal-free trifluoromethylation with Togni's reagents. Organic Chemistry Frontiers. [Link]
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Carboni, F., et al. (2022). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 27(14), 4483. [Link]
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Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]
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Gustafson, J. L., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5092–5097. [Link]
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
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Nair, A. S., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(14), 5485. [Link]
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Kanamori, Y., et al. (2018). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances. [Link]
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Wang, F., et al. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 13, 2128–2134. [Link]
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Liu, J., & Liu, J. (2014). Recent progress in the trifluoromethylation of alkenes with Togni's reagents. ResearchGate. [Link]
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Grygorenko, O. O., et al. (2016). Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. Chemical Communications, 52(72), 10881–10884. [Link]
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Gemoets, H. P. L., et al. (2015). Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow. Semantic Scholar. [Link]
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Zhang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4811–4825. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
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Various Authors. (2020). Radical mechanism for trifluoromethylation. ResearchGate. [Link]
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Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
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Gustafson, J. L., et al. (2023). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]
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Istrate, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]
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Verhoog, S., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. [Link]
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Cottet, F., & Schlosser, M. (2002). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]
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Horváth, A., et al. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 25(20), 4768. [Link]
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Vilas, J., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 87(18), 12217–12227. [Link]
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Horváth, A., et al. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Semantic Scholar. [Link]
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Le, C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6830–6834. [Link]
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Various Authors. (2018). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [Link]
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Liu, T., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 134–153. [Link]
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An In-depth Technical Guide to the Thermodynamic Properties of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-(trifluoromethyl)pyridin-2-yl)ethanone is a fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in chemical reactions, assessing its stability, and optimizing its synthesis and formulation. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and outlines a robust computational methodology for determining its fundamental thermodynamic parameters, including enthalpy of formation, Gibbs free energy, entropy, and heat capacity. In the absence of extensive experimental data, this document emphasizes a theoretical approach, providing researchers with a practical framework for generating valuable thermodynamic insights for this and other novel molecules.
Introduction and Significance
This compound, also known as 2-acetyl-4-(trifluoromethyl)pyridine, belongs to a class of heterocyclic ketones that are of significant interest in drug discovery and development. The presence of a trifluoromethyl group, a powerful electron-withdrawing moiety, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These characteristics are often sought after to enhance the pharmacological profile of lead compounds. The pyridine ring, a common scaffold in many pharmaceuticals, provides a basic nitrogen atom that can participate in hydrogen bonding and other intermolecular interactions.
The thermodynamic properties of a compound govern its energy landscape, providing critical information about its stability and reactivity. For instance, the standard Gibbs free energy of formation indicates the spontaneity of the compound's formation from its constituent elements and is a key determinant of chemical equilibrium.[2] Similarly, enthalpy of formation and heat capacity are essential for reaction calorimetry, process safety assessments, and the design of energy-efficient synthetic routes.
Physicochemical and Structural Properties
Before delving into its thermodynamic properties, it is essential to establish the fundamental physicochemical characteristics of this compound. These properties, derived from available chemical databases, are summarized in the table below.[3][4]
| Property | Value | Source |
| Molecular Formula | C8H6F3NO | PubChem[3] |
| Molecular Weight | 189.13 g/mol | PubChem[3] |
| IUPAC Name | 1-[4-(trifluoromethyl)-2-pyridinyl]ethanone | PubChem[3] |
| CAS Number | 145947-94-0 | PubChem[3] |
| SMILES | CC(=O)C1=NC=CC(=C1)C(F)(F)F | PubChem[3] |
| Storage Conditions | Inert atmosphere, 2-8°C | BLDpharm[4] |
These fundamental properties provide the basis for the computational modeling detailed in the subsequent sections.
Computational Approach to Thermodynamic Properties
In the absence of experimental data, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a reliable and widely accepted method for predicting the thermodynamic properties of molecules.[5] The following sections outline the theoretical basis and a practical workflow for such a computational study.
Theoretical Foundation
The core principle involves solving the electronic Schrödinger equation to determine the molecule's ground-state energy and vibrational frequencies. From these fundamental calculations, various thermodynamic properties can be derived using principles of statistical mechanics.
-
Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[6] Computationally, it is often determined using atomization or isodesmic reaction schemes, which provide a more accurate result by canceling out systematic errors in the calculations.
-
Standard Entropy (S°): The entropy of a substance at a standard state is calculated from its translational, rotational, vibrational, and electronic partition functions, which are determined from the molecule's geometry, mass, and calculated vibrational frequencies.
-
Gibbs Free Energy (G°): This crucial property, which determines the spontaneity of a process at constant temperature and pressure, is calculated using the fundamental equation: G° = H° - TS°.[7] The Gibbs free energy of formation (ΔGf°) can then be derived.[2]
-
Heat Capacity (Cv, Cp): The heat capacity, representing the amount of heat required to raise the temperature of a substance, is also derived from the vibrational frequencies and other molecular properties.
Experimental Protocol: A Computational Workflow
The following protocol outlines a step-by-step methodology for calculating the thermodynamic properties of this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA, etc.).
Step 1: Geometry Optimization The first and most critical step is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, typically using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[5] The choice of functional and basis set is a balance between computational cost and accuracy.
Step 2: Frequency Calculation Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the vibrational frequencies that are essential for calculating the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy, entropy, and heat capacity.
Step 3: Calculation of Thermodynamic Properties The output of the frequency calculation provides the raw data for the thermodynamic analysis. The software uses statistical mechanics to calculate the following at a specified temperature (usually 298.15 K) and pressure (1 atm):
-
Zero-point vibrational energy (ZPVE)
-
Thermal corrections to Enthalpy (Htrans, Hrot, Hvib)
-
Thermal corrections to Gibbs Free Energy
-
Molar Entropy (Strans, Srot, Svib, Selec)
-
Constant Volume Heat Capacity (Cv)
Step 4: Calculation of Enthalpy of Formation To obtain a more accurate enthalpy of formation, an isodesmic reaction is recommended. This involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. For example:
This compound + Pyridine + Benzene → 4-(trifluoromethyl)pyridine + Acetophenone + Pyridine
The enthalpy of this reaction (ΔHrxn) is calculated from the computed total energies of all species. The enthalpy of formation of the target molecule can then be derived using the known experimental enthalpies of formation of the other molecules in the equation:
ΔHf°(target) = [ΔHf°(product1) + ΔHf°(product2) + ...] - [ΔHf°(reactant2) + ΔHf°(reactant3) + ...] + ΔHrxn
This method effectively cancels out systematic errors in the calculations, leading to a more reliable prediction.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the computational protocol described above.
Caption: Computational workflow for determining thermodynamic properties.
Predicted Thermodynamic Data
The following table presents the expected thermodynamic parameters for this compound that would be obtained from the computational workflow described above. Note: These are representative placeholders and would be populated with the actual calculated values from the quantum chemistry software output.
| Thermodynamic Property | Predicted Value (at 298.15 K, 1 atm) | Unit | Significance |
| Standard Enthalpy of Formation (ΔHf°) | [Calculated Value] | kJ/mol | Indicates the stability of the compound relative to its elements. |
| Standard Molar Entropy (S°) | [Calculated Value] | J/(mol·K) | Measures the degree of molecular disorder. |
| Standard Gibbs Free Energy of Formation (ΔGf°) | [Calculated Value] | kJ/mol | Indicates the spontaneity of formation from elements under standard conditions. |
| Heat Capacity at Constant Pressure (Cp) | [Calculated Value] | J/(mol·K) | Quantifies the ability of the compound to store thermal energy. |
Synthesis and Reactivity Considerations
While a detailed synthetic guide is beyond the scope of this document, it is pertinent to mention that trifluoromethylated pyridines are typically synthesized through various methods, including the trifluoromethylation of pyridine precursors. The thermodynamic data generated through the computational methods described herein can be instrumental in understanding the reaction mechanisms and optimizing reaction conditions for the synthesis of this compound. For instance, knowing the relative enthalpies of reactants, products, and transition states can help in identifying the most favorable reaction pathway.
Conclusion
A comprehensive understanding of the thermodynamic properties of this compound is indispensable for its effective application in research and development. This technical guide has provided a robust framework for determining these properties through state-of-the-art computational chemistry techniques. By following the outlined workflow, researchers can generate reliable data on the enthalpy of formation, entropy, Gibbs free energy, and heat capacity of this and other novel compounds, even in the absence of experimental measurements. These predicted values are crucial for guiding synthetic strategies, assessing chemical stability, and predicting the behavior of the molecule in various chemical and biological systems, thereby accelerating the pace of innovation in drug discovery and materials science.
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An In-depth Technical Guide to 1-[4-(Trifluoromethyl)pyridin-2-yl]ethanone (CAS 145947-94-0) for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylpyridines in Medicinal Chemistry
The introduction of a trifluoromethyl (CF3) group into a pyridine scaffold is a well-established strategy in modern drug discovery and agrochemical design. The unique electronic properties of the CF3 group—namely, its high electronegativity and lipophilicity—can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] The pyridine ring itself is a privileged structure, capable of engaging in a variety of non-covalent interactions with biological targets. Consequently, trifluoromethylpyridine derivatives are integral components of numerous commercialized pharmaceuticals and agrochemicals.[1]
This guide provides a comprehensive technical overview of 1-[4-(trifluoromethyl)pyridin-2-yl]ethanone (CAS: 145947-94-0), a key building block for the synthesis of advanced trifluoromethylpyridine-containing compounds. While direct biological activity of this specific ketone is not extensively documented in publicly available literature, its utility as a versatile synthetic intermediate is of significant interest to researchers and drug development professionals. We will delve into its chemical properties, outline its potential synthetic applications, and provide a list of reliable suppliers.
Core Compound Properties: 1-[4-(Trifluoromethyl)pyridin-2-yl]ethanone
1-[4-(Trifluoromethyl)pyridin-2-yl]ethanone is a pyridinyl ketone characterized by the presence of a trifluoromethyl group at the 4-position of the pyridine ring.[2] Its chemical structure and key properties are summarized below.
Chemical Structure:
Caption: 2D representation of 1-[4-(trifluoromethyl)pyridin-2-yl]ethanone.
Physicochemical and Computed Properties:
| Property | Value | Source |
| CAS Number | 145947-94-0 | PubChem[2] |
| Molecular Formula | C8H6F3NO | PubChem[2] |
| Molecular Weight | 189.13 g/mol | PubChem[2] |
| IUPAC Name | 1-[4-(trifluoromethyl)-2-pyridinyl]ethanone | PubChem[2] |
| Appearance | Not specified, likely a solid or liquid | N/A |
| Density | 1.280±0.06 g/cm³ (predicted) | ChemBK |
| XLogP3 | 1.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Safety and Handling:
This compound is classified as a combustible liquid and is reported to cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Synthetic Utility and Experimental Workflow
The primary value of 1-[4-(trifluoromethyl)pyridin-2-yl]ethanone lies in its potential as a precursor for a wide range of more complex, biologically active molecules. The ketone functional group and the pyridine ring are both amenable to a variety of chemical transformations.
Hypothetical Synthetic Workflow: From Ketone to a Potential Bioactive Scaffold
Below is a hypothetical, yet plausible, experimental workflow demonstrating how 1-[4-(trifluoromethyl)pyridin-2-yl]ethanone could be utilized to synthesize a more complex derivative, such as a chiral alcohol, which could serve as a key intermediate for a novel therapeutic agent. This workflow is based on standard, well-established organic chemistry principles.
Caption: Hypothetical workflow for the elaboration of 1-[4-(trifluoromethyl)pyridin-2-yl]ethanone.
Detailed Experimental Protocol (Hypothetical): Asymmetric Reduction
This protocol describes the asymmetric reduction of the ketone to form a chiral alcohol, a common step in the synthesis of pharmaceutical intermediates.
Objective: To synthesize (R)- or (S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanol.
Materials:
-
1-[4-(trifluoromethyl)pyridin-2-yl]ethanone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 1-[4-(trifluoromethyl)pyridin-2-yl]ethanone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.
-
To this mixture, add borane dimethyl sulfide complex (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add saturated aqueous NH4Cl solution and extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired chiral alcohol.
Causality Behind Experimental Choices:
-
Asymmetric Catalyst: The use of a CBS catalyst (Corey-Bakshi-Shibata) is a well-established and reliable method for the enantioselective reduction of prochiral ketones, providing high yields and excellent enantiomeric excess.
-
Borane Source: Borane dimethyl sulfide complex is a stable and convenient source of borane for the reduction.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the borane reagent and react with the catalyst, hence the use of anhydrous solvent and an inert atmosphere.
-
Quenching: The slow addition of methanol at low temperature is crucial to safely decompose any unreacted borane.
Sourcing and Procurement
1-[4-(trifluoromethyl)pyridin-2-yl]ethanone is available from a variety of chemical suppliers who specialize in providing building blocks for research and development. When procuring this compound, it is advisable to request a certificate of analysis (CoA) to verify its purity and identity.
Verified Suppliers:
-
BLDpharm[3]
-
ChemScene (available through distributors like BIOZOL)
-
Key Organics Limited
-
Sunway Pharm Ltd
-
MuseChem
-
ABI Chem
Conclusion
While 1-[4-(trifluoromethyl)pyridin-2-yl]ethanone may not be a terminal bioactive molecule itself, its strategic placement of a reactive ketone handle and a metabolically robust trifluoromethyl group on a versatile pyridine core makes it a valuable starting material for synthetic chemists. Its utility in constructing more elaborate molecules for the agrochemical and pharmaceutical industries is clear. The provided hypothetical workflow illustrates just one of many potential synthetic routes that can be explored, highlighting the compound's significance for professionals engaged in the discovery and development of novel chemical entities.
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Methodological & Application
Application Notes: 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone - A Keystone Building Block for Advanced Pharmaceutical Scaffolds
Introduction: The Strategic Value of the Trifluoromethyl-Pyridine Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its profound impact on a molecule's physicochemical and biological properties.[3][4] When appended to a pyridine ring—a privileged heterocycle in countless pharmaceuticals—it creates a building block with exceptional potential. The trifluoromethyl group is a potent electron-withdrawing group, which can significantly alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[1][3] Furthermore, its lipophilicity and resistance to metabolic degradation can substantially improve a drug candidate's pharmacokinetic profile, enhancing absorption, distribution, metabolism, and excretion (ADME) properties.[3][5]
This guide focuses on 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone (CAS: 145947-94-0), a versatile and highly valuable building block. Its structure combines the advantageous trifluoromethyl-pyridine core with a reactive acetyl group, opening a gateway to a diverse array of synthetic transformations. This unique combination makes it an ideal starting point for constructing complex molecular architectures, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Physicochemical Properties & Handling
A thorough understanding of the building block's properties is critical for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 145947-94-0 | [6] |
| Molecular Formula | C₈H₆F₃NO | [6] |
| Molecular Weight | 189.13 g/mol | [6] |
| Appearance | Typically a solid or combustible liquid | [6] |
| Storage | Inert atmosphere, 2-8°C | [7][8] |
Safety & Handling: According to its Globally Harmonized System (GHS) classification, this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application in Pharmaceutical Synthesis: Core Reaction Pathways
The true utility of this compound lies in the reactivity of its acetyl group. The α-protons of the methyl group are acidic and readily deprotonated to form an enolate, which can act as a potent nucleophile. The carbonyl group itself is an electrophilic center, susceptible to attack by nucleophiles. These two features allow the building block to participate in a wide range of C-C bond-forming reactions that are fundamental to drug discovery.
Below, we detail two key synthetic pathways: α-Halogenation for introducing further reactive handles, and Aldol Condensation for extending the carbon skeleton.
Protocol 1: α-Bromination for Advanced Intermediate Synthesis
Introduction and Rationale: Alpha-halogenation of ketones is a fundamental transformation that converts a relatively inert C-H bond into a reactive C-X bond, creating a valuable electrophilic site for subsequent nucleophilic substitution or elimination reactions.[9][10] This protocol details the acid-catalyzed α-bromination of this compound. The reaction proceeds via an enol intermediate, which then attacks molecular bromine.[10][11] The resulting α-bromoketone, 2-bromo-1-(4-(trifluoromethyl)pyridin-2-yl)ethanone , is a key intermediate for the synthesis of various heterocycles, such as thiazoles and imidazoles, which are common scaffolds in kinase inhibitors.
Workflow Diagram:
Caption: Workflow for α-Bromination.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.89 g (10.0 mmol) of this compound in 30 mL of glacial acetic acid.
-
Reagent Addition: While stirring, slowly add 0.56 mL (1.76 g, 11.0 mmol) of molecular bromine (Br₂) dropwise to the solution at room temperature. Causality Note: The use of a slight excess of bromine ensures complete consumption of the starting material. Acetic acid serves as both the solvent and the acid catalyst to promote enol formation.[10]
-
Reaction Execution: Heat the reaction mixture to 60°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 150 mL of ice-cold water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) to remove residual acetic acid and salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure 2-bromo-1-(4-(trifluoromethyl)pyridin-2-yl)ethanone.
Expected Outcome: This procedure is expected to yield the α-brominated product in good yield (typically 70-85% for similar ketones).[9] The product serves as a versatile precursor for building more complex heterocyclic systems, a common strategy in the synthesis of kinase inhibitors.[12][13]
Protocol 2: Claisen-Schmidt Condensation for Kinase Inhibitor Scaffolds
Introduction and Rationale: The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a powerful C-C bond-forming reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens.[14][15] This reaction is highly efficient for producing α,β-unsaturated ketones, also known as chalcones, which are prominent scaffolds in many kinase inhibitors and other biologically active molecules.[16][17] In this protocol, this compound is reacted with a substituted benzaldehyde under basic conditions. The base abstracts an α-proton from the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl of the aldehyde. The resulting aldol addition product readily dehydrates under the reaction conditions to form the stable, conjugated enone system.[14][18]
Logical Relationship Diagram:
Caption: Reactant roles in Claisen-Schmidt Condensation.
Step-by-Step Protocol:
-
Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 1.89 g (10.0 mmol) of this compound and 10.0 mmol of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in 50 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a solution of 0.8 g (20.0 mmol) of sodium hydroxide in 10 mL of water. Slowly add the aqueous NaOH solution dropwise to the ethanolic solution of the reactants over 10-15 minutes with vigorous stirring. Causality Note: A catalytic amount of base is sufficient, but using a stoichiometric amount can accelerate the reaction. The slow addition prevents an excessive exotherm.
-
Reaction Execution: Continue stirring the mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. The reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure chalcone derivative.
Application in Drug Design: The resulting chalcone is a planar, conjugated system that can effectively position pharmacophoric groups for interaction with protein binding sites. This scaffold is a common starting point for synthesizing inhibitors of various kinases, where the pyridine and substituted phenyl rings can be tailored to occupy specific pockets in the ATP-binding site.[12][16]
Application in GPCR Modulator Synthesis
The this compound building block is also highly relevant for the synthesis of G protein-coupled receptor (GPCR) modulators.[19] GPCRs are a large family of transmembrane proteins that are major drug targets.[19] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a sophisticated way to fine-tune receptor activity and can lead to drugs with improved selectivity and safety profiles.[20][21]
The reactive ketone handle of our building block can be transformed into a variety of functional groups to build out the complex structures often required for potent and selective GPCR modulation. For example, the ketone can be:
-
Reduced to a secondary alcohol, introducing a chiral center and a hydrogen bond donor/acceptor.
-
Converted to an oxime , which can serve as a linker or be further reduced to an amine.
-
Used in reductive amination , directly installing substituted amine functionalities.
These transformations enable the synthesis of diverse libraries of compounds for screening against GPCR targets, where the trifluoromethyl-pyridine moiety can serve as a crucial recognition element or as a metabolically stable anchor for the molecule.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block that empowers medicinal chemists to access novel and potent pharmaceutical agents. The combination of the metabolically robust and electronically influential trifluoromethyl-pyridine core with a synthetically versatile acetyl group provides a direct route to scaffolds relevant for today's most challenging drug targets. The protocols outlined herein for α-halogenation and Claisen-Schmidt condensation represent fundamental, reproducible methods for leveraging this building block's potential, paving the way for the discovery of next-generation kinase inhibitors, GPCR modulators, and other vital therapeutics.
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Funabiki, K., & Ishihara, K. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 137-147. [Link]
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Vitale, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Li, X., et al. (2015). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Archiv der Pharmazie, 348(11), 796-805. [Link]
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D'Elios, S., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(10), 4054. [Link]
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
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Ready, J. M., et al. (2013). Synthesis of α-Halo-α,α-difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. Organic Letters, 15(20), 5242–5245. [Link]
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Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]
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Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
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Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(7), 2181-2189. [Link]
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Conn, P. J., et al. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 289(50), 34475–34482. [Link]
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de Vreese, M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(23), 7178. [Link]
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De Kimpe, N., et al. (2017). Synthetic Access to Aromatic α-Haloketones. Molecules, 22(9), 1494. [Link]
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Lu, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 122. [Link]
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Gerashchenko, D. V., et al. (2011). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 16(11), 9433-9443. [Link]
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Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 637(8000), 700-707. [Link]
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The Ascendancy of the Trifluoromethylpyridine Scaffold in Modern Agrochemicals: Application Notes and Protocols
Introduction: The Strategic Incorporation of Trifluoromethylpyridines in Agrochemical Design
In the relentless pursuit of enhanced crop protection solutions, the strategic incorporation of fluorine-containing moieties has become a cornerstone of modern agrochemical research. Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly privileged structural motif, underpinning the development of a diverse array of highly effective herbicides, insecticides, and fungicides.[1][2][3] The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, combined with the inherent biological activity and metabolic profile of the pyridine ring, create a synergistic effect that addresses many of the challenges faced by agrochemical discovery chemists.[3]
The strong electron-withdrawing nature of the -CF3 group can significantly influence the acidity, reactivity, and metabolic stability of the parent molecule.[4] This, in turn, can lead to enhanced binding affinity to target enzymes or receptors, improved translocation within the plant, and a lower propensity for metabolic degradation, often resulting in higher potency and longer residual activity.[4][5] The pyridine ring itself is a versatile pharmacophore, offering multiple points for substitution and modification, allowing for the fine-tuning of a compound's biological and physical properties.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of trifluoromethylpyridines in agrochemical research. It details the synthesis of key TFMP building blocks and provides step-by-step protocols for the laboratory-scale synthesis of prominent agrochemicals. Furthermore, it includes protocols for key biological assays to evaluate the efficacy of these compounds and presents a curated collection of biological activity data to inform structure-activity relationship (SAR) studies.
Part 1: Synthesis of Key Trifluoromethylpyridine Building Blocks
The successful development of TFMP-containing agrochemicals is contingent on the efficient and scalable synthesis of key chlorinated trifluoromethylpyridine intermediates. Two of the most crucial building blocks are 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This intermediate is a vital precursor for the synthesis of aryloxyphenoxypropionate herbicides such as fluazifop-butyl. A common laboratory-scale synthesis involves the fluorination of 2-chloro-5-(trichloromethyl)pyridine. The use of a phase-transfer catalyst is crucial in this reaction as it facilitates the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and yield.[6][7]
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
Materials:
-
2-chloro-5-(trichloromethyl)pyridine
-
Anhydrous potassium fluoride (KF)
-
Cetyltrimethylammonium bromide (CTAB)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-(trichloromethyl)pyridine (1 molar equivalent).
-
Add anhydrous potassium fluoride (2.2 molar equivalents) and cetyltrimethylammonium bromide (0.08 molar equivalents, 8% by mass of the starting material).
-
Add anhydrous dimethyl sulfoxide as the solvent.
-
Heat the mixture to reflux with vigorous stirring and maintain the reflux for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into a larger volume of water and extract with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-chloro-5-(trifluoromethyl)pyridine as a white to yellowish crystalline solid.[8]
Causality of Experimental Choices:
-
Anhydrous KF: Used as the fluorinating agent. It is crucial to use the anhydrous form to prevent side reactions with water.
-
CTAB: A phase-transfer catalyst that facilitates the transport of the fluoride ion into the organic phase, where it can react with the substrate. This is necessary because KF has low solubility in organic solvents.
-
DMSO: A polar apathetic solvent that can dissolve both the organic substrate and, to some extent, the fluoride salt, facilitating the reaction.
-
Reflux: The elevated temperature increases the reaction rate.
-
Aqueous work-up and extraction: To remove the inorganic salts and the DMSO solvent.
-
Vacuum distillation: To purify the final product from any remaining starting material or byproducts.
Caption: Multi-step synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Part 2: Protocols for the Synthesis of Trifluoromethylpyridine-Containing Agrochemicals
The following protocols provide detailed procedures for the laboratory-scale synthesis of representative agrochemicals from the key trifluoromethylpyridine building blocks.
Herbicide Synthesis: Fluazifop-butyl
Fluazifop-butyl is a selective post-emergence herbicide used for the control of grass weeds in broadleaf crops. [9]It functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in susceptible plants. [4] Protocol 3: Synthesis of Fluazifop-butyl
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Hydroquinone
-
Butyl 2-bromopropionate
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Standard laboratory glassware for heating and extraction
Procedure:
-
Step 1: Synthesis of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol. In a round-bottom flask, dissolve hydroquinone (1.1 molar equivalents) in DMF. Add potassium carbonate (1.2 molar equivalents) and stir the mixture.
-
Add 2-chloro-5-(trifluoromethyl)pyridine (1 molar equivalent) to the mixture.
-
Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate.
-
Step 2: Synthesis of Fluazifop-butyl. Dissolve the intermediate from Step 1 in DMF. Add potassium carbonate (1.2 molar equivalents).
-
Add butyl 2-bromopropionate (1.1 molar equivalents) dropwise to the mixture.
-
Heat the reaction to 70-80 °C and stir for 4-6 hours.
-
Work up the reaction as described in Step 4.
-
Purify the crude product by column chromatography on silica gel to yield fluazifop-butyl.
Causality of Experimental Choices:
-
Hydroquinone: Acts as the linker between the trifluoromethylpyridine and the propionate moiety.
-
Potassium carbonate: A base used to deprotonate the hydroxyl groups of hydroquinone, making them nucleophilic for the Williamson ether synthesis.
-
DMF: A polar apathetic solvent suitable for nucleophilic substitution reactions.
-
Butyl 2-bromopropionate: Provides the chiral propionate ester part of the final molecule. For the synthesis of the active enantiomer, fluazifop-P-butyl, (R)-2-chloropropionic acid derivatives would be used in a stereoselective synthesis. [10]
Diagram 3: Synthesis of Fluazifop-butyl
Caption: Two-step synthesis of Fluazifop-butyl.
Insecticide Synthesis: Chlorfluazuron
Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin synthesis, a crucial component of the insect exoskeleton. [11][12]This leads to abortive molting and is effective against various lepidopteran pests. [11][13] Protocol 4: Synthesis of Chlorfluazuron
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
2,6-Dichloro-4-aminophenol
-
2,6-Difluorobenzoyl isocyanate
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylacetamide (DMAc)
-
Dichloromethane
-
Standard laboratory glassware for heating and extraction
Procedure:
-
Step 1: Synthesis of 3,5-dichloro-4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline. In a three-necked flask, combine 2,6-dichloro-4-aminophenol (1 molar equivalent), 2,3-dichloro-5-(trifluoromethyl)pyridine (1 molar equivalent), and anhydrous potassium carbonate (1.2 molar equivalents) in DMAc. [14]2. Heat the mixture to 60-70 °C and stir for approximately 6 hours. [2]3. After cooling, filter the reaction mixture to remove inorganic salts. The filtrate containing the intermediate is used directly in the next step.
-
Step 2: Synthesis of Chlorfluazuron. To the filtrate from Step 1, add 2,6-difluorobenzoyl isocyanate (1.05 molar equivalents) at room temperature.
-
Stir the reaction mixture for 2-3 hours.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure chlorfluazuron.
Causality of Experimental Choices:
-
2,6-Dichloro-4-aminophenol: Provides the central aniline ring of the final molecule.
-
Potassium carbonate: Acts as a base to facilitate the nucleophilic aromatic substitution reaction between the aminophenol and the dichlorotrifluoromethylpyridine.
-
DMAc: A high-boiling polar aprotic solvent suitable for this type of condensation reaction.
-
2,6-Difluorobenzoyl isocyanate: A reactive intermediate that readily undergoes addition with the aniline intermediate to form the urea linkage.
Diagram 4: Synthesis of Chlorfluazuron
Caption: Two-step, one-pot synthesis of Chlorfluazuron.
Part 3: Protocols for Biological Assays
Evaluating the biological activity of newly synthesized trifluoromethylpyridine derivatives is a critical step in the discovery process. The following are generalized protocols for key in vitro assays.
Herbicide Target Assay: Acetyl-CoA Carboxylase (ACCase) Inhibition
This assay is used to determine the inhibitory activity of compounds against ACCase, the target enzyme for herbicides like fluazifop-butyl.
Protocol 5: In Vitro ACCase Inhibition Assay
Materials:
-
Partially purified ACCase enzyme extract from a susceptible grass species (e.g., maize leaves). [15]* Assay buffer (e.g., 100 mM Tricine-KOH pH 8.0, 0.5 M glycerol, 2 mM EDTA, 5 mM DTT).
-
Substrates: Acetyl-CoA, ATP, and sodium bicarbonate (containing 14C-bicarbonate).
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Enzyme Extraction: Homogenize fresh young leaves of the susceptible plant in extraction buffer at 4 °C. [4][16]Centrifuge the homogenate and use the supernatant containing the enzyme.
-
Assay Reaction: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, MgCl2, acetyl-CoA, and the test compound at various concentrations (or DMSO for control).
-
Pre-incubate the mixture at 30 °C for 10 minutes.
-
Initiate the reaction by adding the enzyme extract and [14C]sodium bicarbonate.
-
Incubate the reaction at 30 °C for 10-20 minutes.
-
Stopping the Reaction: Terminate the reaction by adding a small volume of concentrated HCl. This will acidify the solution and drive off any unreacted [14C]bicarbonate as 14CO2.
-
Evaporate the samples to dryness to ensure all volatile 14CO2 is removed.
-
Quantification: Redissolve the residue in water, add scintillation cocktail, and measure the amount of acid-stable radioactivity (incorporated into malonyl-CoA) using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.
Causality of Experimental Choices:
-
[14C]bicarbonate: A radiolabeled substrate that allows for the sensitive quantification of the product, [14C]malonyl-CoA.
-
Acidification and evaporation: A critical step to remove the unreacted radiolabeled substrate, ensuring that only the incorporated radioactivity is measured.
-
IC50 determination: A standard measure of the potency of an enzyme inhibitor.
Diagram 5: ACCase Inhibition Assay Workflow
Caption: Workflow for the in vitro ACCase inhibition assay.
Insecticide Target Assay: Chitin Synthesis Inhibition
This assay evaluates the ability of compounds like chlorfluazuron to inhibit the synthesis of chitin, a key process in insect molting.
Protocol 6: In Vitro Chitin Synthesis Inhibition Assay
Materials:
-
Late-instar larvae of a susceptible insect species (e.g., Spodoptera exigua).
-
Homogenization buffer.
-
Substrate: UDP-N-acetyl-D-[14C]glucosamine.
-
Test compounds dissolved in DMSO.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Enzyme Preparation: Dissect the integuments (cuticle with attached epidermis) from the insect larvae. Homogenize the tissue in a cold buffer and centrifuge to obtain a microsomal pellet, which contains the chitin synthase enzyme. [17]2. Assay Reaction: In a microcentrifuge tube, combine the assay buffer, the resuspended microsomal pellet, and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the radiolabeled substrate, UDP-N-acetyl-D-[14C]glucosamine.
-
Incubate the reaction at a suitable temperature (e.g., 25-30 °C) for 1-2 hours.
-
Stopping the Reaction and Precipitation: Terminate the reaction by adding cold 10% TCA. This will precipitate the newly synthesized [14C]chitin along with proteins.
-
Filtration: Collect the precipitate by vacuum filtration through a glass fiber filter.
-
Wash the filter extensively with cold TCA and then ethanol to remove any unincorporated radiolabeled substrate.
-
Quantification: Place the dried filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in Protocol 5.
Causality of Experimental Choices:
-
UDP-N-acetyl-D-[14C]glucosamine: The radiolabeled sugar nucleotide precursor for chitin synthesis, allowing for direct measurement of its incorporation into the polymer.
-
Microsomal pellet: This fraction of the cell homogenate is enriched in the membrane-bound chitin synthase enzyme.
-
TCA precipitation and washing: This procedure effectively separates the polymeric chitin product from the soluble, unreacted substrate.
Diagram 6: Chitin Synthesis Inhibition Assay Workflow
Caption: Workflow for the in vitro chitin synthesis inhibition assay.
Part 4: Application Notes - Biological Activity and Physicochemical Properties
The following tables summarize key physicochemical properties and biological activity data for several prominent trifluoromethylpyridine-containing agrochemicals. This data is essential for understanding their environmental fate, mode of action, and spectrum of activity.
Table 1: Physicochemical Properties of Selected Trifluoromethylpyridine Agrochemicals
| Compound | Chemical Class | Molecular Weight | Water Solubility (mg/L) | logP | Vapor Pressure (mPa @ 25°C) |
| Fluazifop-P-butyl | Aryloxyphenoxypropionate | 383.4 | 1.1 | 4.5 | 0.054 |
| Chlorfluazuron | Benzoylurea | 540.7 | <0.01 | 5.9 | <1 x 10⁻³ |
| Picolinafen | Aryloxypicolinamide | 376.3 | 0.005 | 4.4 | 1.9 x 10⁻⁴ |
| Fluazinam | Diarylamin | 465.1 | 0.157 | 4.3 | 2.3 x 10⁻² |
Data compiled from various sources. [2][12][18][19][20] Table 2: Herbicidal Activity of Selected Trifluoromethylpyridine Herbicides
| Compound | Target Enzyme | Weed Species | Activity (EC50/LC50) | Reference |
| Fluazifop-P-butyl | ACCase | Setaria viridis | 131-175 g a.i./ha | [12] |
| Picolinafen | Phytoene desaturase | Galium aparine (Cleavers) | Post-emergence control | [21][22] |
| Picolinafen | Phytoene desaturase | Viola arvensis (Field pansy) | Post-emergence control | [21][22] |
Table 3: Insecticidal Activity of Chlorfluazuron
| Target Pest | Developmental Stage | Activity (LC50) | Reference |
| Helicoverpa armigera | 2nd instar larvae | 0.0088% (topical) | [14] |
| Helicoverpa armigera | Larvae | 31.75 mg/L (diet) | [23] |
| Spodoptera littoralis | 4th instar larvae | 2.2 ppm (72h) | [24] |
Table 4: Fungicidal Activity of Fluazinam
| Target Pathogen | Activity Metric | Value (µg/mL) | Reference |
| Botrytis cinerea | Mean EC50 | 0.0196 | [25] |
| Sclerotinia sclerotiorum | Mean EC50 | 0.0019 | [26] |
| Sclerotinia sclerotiorum | MIC | <0.3 | [26] |
Conclusion
The trifluoromethylpyridine scaffold continues to be a highly fruitful area of research in the quest for novel and effective crop protection agents. The synthetic versatility of the pyridine ring, coupled with the potent effects of the trifluoromethyl group, provides a powerful platform for the design of next-generation agrochemicals. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field, facilitating the synthesis and evaluation of new TFMP-based compounds. A thorough understanding of the synthetic methodologies, mechanisms of action, and structure-activity relationships is paramount to unlocking the full potential of this remarkable chemical class.
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- Kaya, Y., & Gökçe, A. (2018). Effect of hexaflumuron, lufenuron and chlorfluazuron on certain biological and physiological parameters of Helicoverpa armigera (Hübner) (Lepidoptera: Noctuidae). Applied Ecology and Environmental Research, 16(5), 6931-6942.
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Catalytic Transformations of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone: A Guide for Researchers
Introduction: The Strategic Importance of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules. The introduction of a trifluoromethyl group (-CF3) onto the pyridine ring further enhances its utility by modulating key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2] this compound emerges as a particularly valuable building block, combining these features with a reactive ketone functionality that serves as a versatile handle for a variety of catalytic transformations. This guide provides detailed application notes and protocols for the catalytic manipulation of this key intermediate, with a focus on asymmetric reduction to furnish chiral secondary alcohols, which are themselves critical precursors for advanced pharmaceutical intermediates.
Core Application: Asymmetric Biocatalytic Reduction of the Ketone Moiety
The enantioselective reduction of the ketone in this compound to produce chiral 1-(4-(trifluoromethyl)pyridin-2-yl)ethanol is a pivotal transformation. Chiral alcohols are ubiquitous in pharmaceuticals, and their stereochemistry often dictates biological activity. While traditional chemical methods for asymmetric hydrogenation of trifluoromethyl ketones exist, biocatalysis offers a green, highly selective, and efficient alternative. Carbonyl reductases (KREDs), particularly from microbial sources, are well-suited for this purpose.
The following protocol is adapted from a highly analogous procedure for the asymmetric reduction of a similar trifluoromethyl-substituted aryl ketone, demonstrating a robust and adaptable method for generating the desired chiral alcohol with high enantiomeric excess.[2]
Conceptual Workflow for Biocatalytic Reduction
The workflow involves the use of whole recombinant microbial cells (e.g., E. coli) overexpressing a specific carbonyl reductase. The whole-cell approach obviates the need for enzyme purification and provides a self-contained system for cofactor (NADPH/NADH) regeneration, which is essential for the catalytic cycle.
Caption: Conceptual scheme for a Suzuki-Miyaura cross-coupling reaction.
C-H Activation and Functionalization
Direct C-H functionalization of the pyridine ring is a highly atom-economical approach to introduce new substituents. While challenging due to the electron-deficient nature of the pyridine ring, various transition-metal catalyzed methods are emerging for regioselective C-H activation. These methods could potentially be applied to this compound to install functional groups at specific positions on the pyridine core.
Conclusion
This compound is a versatile and high-value building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The protocols and concepts outlined in this guide, particularly the application of asymmetric biocatalysis, provide researchers with a robust starting point for the efficient and selective synthesis of chiral intermediates. The potential for further derivatization through modern catalytic methods underscores the broad utility of this compound in contemporary chemical research.
References
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- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
- Li, G., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Bioresources and Bioprocessing, 8(1), 87.
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Application Notes and Protocols for the Synthesis of Derivatives from 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
Introduction
The 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone scaffold is a cornerstone in contemporary medicinal chemistry and drug discovery. The presence of the trifluoromethyl group on the pyridine ring significantly modulates the physicochemical properties of derivative molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various derivatives from this valuable starting material. We will explore key synthetic transformations, including the formation of chalcones, pyrazoles, and alpha-halogenated intermediates, complete with detailed, field-proven protocols and mechanistic insights.
Core Synthetic Strategies
The reactivity of this compound is primarily centered around the acetyl group, which allows for a variety of classical organic reactions. The primary synthetic pathways that will be detailed are:
-
Claisen-Schmidt Condensation: To form α,β-unsaturated ketones (chalcones), which are versatile intermediates for a range of heterocyclic compounds.
-
Heterocyclic Synthesis: Focusing on the synthesis of pyrazoles from chalcone precursors.
-
Alpha-Halogenation: To introduce a reactive handle for subsequent nucleophilic substitution reactions.
-
Kröhnke Pyridine Synthesis: A multicomponent reaction for the synthesis of highly substituted pyridines from chalcone derivatives.
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones from an aromatic ketone and an aromatic aldehyde.[2] This reaction can be catalyzed by either an acid or a base. The following protocol details a base-catalyzed approach.
Reaction Principle & Mechanism
Under basic conditions, the α-protons of the acetyl group of this compound are abstracted to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.
Caption: General workflow for Claisen-Schmidt condensation.
Experimental Protocol
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol with stirring.
-
To this solution, add 1.0-1.1 equivalents of the selected aromatic aldehyde.
-
Prepare a 40-50% (w/v) aqueous solution of NaOH or KOH. Slowly add this basic solution dropwise to the stirred mixture at room temperature. The reaction is often exothermic, and a color change may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and water.
-
Acidify the mixture to a pH of ~6-7 with 1M HCl. A precipitate of the crude chalcone should form.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation: Representative Chalcone Derivatives
| Aldehyde Reactant | Product Name | Expected Appearance |
| Benzaldehyde | (E)-1-(4-(trifluoromethyl)pyridin-2-yl)-3-phenylprop-2-en-1-one | Pale yellow solid |
| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(4-(trifluoromethyl)pyridin-2-yl)prop-2-en-1-one | Yellow solid |
| 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(4-(trifluoromethyl)pyridin-2-yl)prop-2-en-1-one | Bright yellow solid |
Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones
Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities.[3] They can be readily synthesized by the cyclization of chalcones with hydrazine derivatives.
Reaction Principle & Mechanism
The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone system of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole.
Caption: Synthetic pathway from chalcones to pyrazoles.
Experimental Protocol
Materials:
-
Chalcone derivative (from Protocol 1)
-
Hydrazine hydrate (H₂NNH₂·H₂O) or Phenylhydrazine
-
Ethanol or Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the chalcone derivative in ethanol or glacial acetic acid.
-
Add 1.1-1.5 equivalents of hydrazine hydrate or phenylhydrazine to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
The crude pyrazole derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Representative Pyrazole Derivatives
| Chalcone Precursor | Hydrazine Reactant | Product Name | Expected Appearance |
| (E)-1-(4-(trifluoromethyl)pyridin-2-yl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | 5-phenyl-3-(4-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole | White to off-white solid |
| (E)-3-(4-chlorophenyl)-1-(4-(trifluoromethyl)pyridin-2-yl)prop-2-en-1-one | Phenylhydrazine | 5-(4-chlorophenyl)-1-phenyl-3-(4-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole | Pale yellow solid |
Protocol 3: Alpha-Bromination of this compound
Alpha-halogenated ketones are valuable synthetic intermediates that can undergo a variety of nucleophilic substitution reactions.[4] The following protocol is adapted from a procedure for the bromination of a structurally similar acetophenone derivative.[5]
Reaction Principle & Mechanism
Under acidic conditions, the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine in an electrophilic addition. Subsequent deprotonation yields the α-bromo ketone.
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experimental procedure for using 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone as a reagent
Introduction: A Privileged Scaffold in Medicinal and Agrochemical Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity. When appended to a pyridine ring, a ubiquitous heterocycle in bioactive compounds, the trifluoromethyl group creates a powerful building block for the synthesis of novel chemical entities. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone stands as a key exemplar of such a reagent, offering a versatile platform for the construction of a diverse array of complex molecules with significant potential in pharmaceutical and agricultural applications.
This guide provides a comprehensive overview of the experimental procedures and applications of this compound. We will delve into its core reactivity, explore its use in the synthesis of key intermediates, and provide detailed protocols for its application in established and innovative synthetic transformations.
Core Properties and Safety Considerations
Before embarking on any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO | [1] |
| Molecular Weight | 189.13 g/mol | [1] |
| Appearance | White to off-white solid | Vendor Information |
| CAS Number | 145947-94-0 | [1] |
Safety and Handling: this compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Synthetic Applications: A Gateway to Diverse Heterocycles
The reactivity of this compound is primarily centered around its acetyl group, which provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring influences the acidity of the α-protons and the electrophilicity of the carbonyl carbon, making it a versatile substrate for a range of transformations.
Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or α,β-unsaturated ketones, are important intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds. The Claisen-Schmidt condensation provides a straightforward method for their preparation.
Reaction Principle: This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this case, this compound serves as the ketone component.
Figure 1: General workflow for the Claisen-Schmidt condensation.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, add the desired aromatic aldehyde (1.0-1.2 eq).
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of a base, such as sodium hydroxide (2.0-3.0 eq) or potassium hydroxide.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the α-carbon of the ketone, generating the reactive enolate intermediate.
-
Solvent: Protic solvents like ethanol or methanol are commonly used as they can dissolve both the reactants and the base.
-
Temperature: The reaction is typically run at room temperature to control the rate of reaction and minimize side products.
Application 2: Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.
Reaction Principle: this compound can be a precursor to the required 1,3-dicarbonyl system or can react directly with hydrazine derivatives under specific conditions. A more direct approach involves the reaction of the corresponding chalcone with hydrazine.
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Application Notes & Protocols: 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone in Cross-Coupling Reactions
Introduction: The Strategic Value of the 4-(Trifluoromethyl)-2-acetylpyridine Scaffold
The pyridine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and functional materials.[1][2] The strategic introduction of a trifluoromethyl (CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The compound 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone, which features a CF3 group at the 4-position and an acetyl group at the 2-position, represents a highly valuable and versatile building block.
The electron-withdrawing nature of both the pyridine nitrogen and the 4-CF3 group makes the pyridine ring electron-deficient. This electronic property is pivotal in the context of palladium-catalyzed cross-coupling reactions, as it influences the reactivity of C-X (where X is a halide or pseudohalide) bonds on the ring, which are often necessary precursors for these reactions.[4][5] The 2-acetyl group provides a synthetic handle for further molecular elaboration, making this ketone an ideal starting point for constructing complex molecular architectures.
This guide provides an in-depth examination of the application of this compound and its derivatives in cornerstone cross-coupling reactions. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes for researchers in drug discovery and synthetic chemistry.
The Foundational Mechanism: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.[6][7] The general mechanism, which underpins reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, proceeds through a common catalytic cycle.[8][9]
The cycle typically involves three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide or pseudohalide (R-X), inserting itself into the R-X bond to form a Pd(II) intermediate. This is often the rate-determining step.[4][7]
-
Transmetalation: A nucleophilic organometallic reagent (R'-M) exchanges its organic group with the halide on the Pd(II) complex.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product (R-R'), regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]
The efficiency and selectivity of this cycle are profoundly influenced by the choice of ligands, base, and solvent, which must be carefully tuned to the specific substrates involved.[5][11]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[12][13] It involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. For a substrate like 2-halo-4-(trifluoromethyl)pyridine, this reaction allows for the direct installation of aryl or heteroaryl groups at the 2-position.
Causality and Experimental Choices:
-
Substrate: To use this compound in a Suzuki coupling, it must first be functionalized with a leaving group, typically bromine or iodine, at a position intended for coupling (e.g., the 5- or 6-position). Alternatively, a precursor like 2-chloro-4-(trifluoromethyl)pyridine can be coupled first, followed by installation of the acetyl group. For this protocol, we will consider the coupling of 2-bromo-4-(trifluoromethyl)pyridine as a direct analogue.
-
Catalyst and Ligand: The electron-deficient nature of the pyridine ring makes oxidative addition more facile.[4] A catalyst system like Pd(dppf)Cl2 is often effective. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides both the electron-richness and steric bulk necessary to stabilize the palladium center and promote reductive elimination.[13]
-
Base: A base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[12] Sodium or potassium carbonate is a common and effective choice, offering a good balance of reactivity and functional group tolerance.
-
Solvent: A mixture of an organic solvent (like dioxane or DME) and water is standard. Water is essential for dissolving the inorganic base and aiding in the formation of the borate complex.
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.5 mmol, 2.5 eq), and Pd(dppf)Cl2 (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen or argon gas three times.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total). Add the solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-4-(trifluoromethyl)pyridine product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Provides stability and promotes efficient coupling for heteroaryl halides.[13] |
| Ligand | dppf, SPhos, XPhos | Bulky, electron-rich phosphines accelerate oxidative addition and reductive elimination.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. Choice depends on substrate sensitivity.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | Aprotic/aqueous mixture facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers, especially for less reactive bromides. |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[14][15] This reaction is indispensable in pharmaceutical development, as the arylamine motif is a common feature in bioactive molecules.[10]
Causality and Experimental Choices:
-
Substrate: Similar to the Suzuki coupling, a halogenated precursor such as 5-bromo-2-acetyl-4-(trifluoromethyl)pyridine would be a suitable substrate.
-
Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination.[14] Sterically hindered, electron-rich biaryl phosphine ligands like XPhos or RuPhos are highly effective.[16] They promote the formation of a monoligated Pd(0) species, which is highly active, and facilitate the challenging reductive elimination step to form the C-N bond.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice.[17]
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation and unwanted side reactions.
Detailed Protocol: Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox, add the aryl bromide (1.0 mmol, 1.0 eq), the chosen palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a vial.
-
Amine and Solvent Addition: Add the amine (1.2 mmol, 1.2 eq) and anhydrous toluene (4 mL).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir for 6-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Precatalyst | XPhos Pd G3, RuPhos Pd G3 | Air-stable precatalysts that efficiently generate the active monoligated Pd(0) species.[16] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | Strong base is required for amine deprotonation. NaOt-Bu is highly effective.[17] |
| Solvent | Toluene, Dioxane, CPME | Anhydrous aprotic solvents are crucial for reaction efficiency. |
| Temperature | 80 - 110 °C | Necessary to drive the catalytic cycle, particularly for less reactive aryl bromides. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a reliable method for linking terminal alkynes with aryl or vinyl halides, creating conjugated enyne systems.[18][19] This reaction is fundamental in the synthesis of organic materials, natural products, and complex pharmaceutical intermediates.[20]
Causality and Experimental Choices:
-
Catalytic System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to act as a co-catalyst.[18] The copper facilitates the reaction by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[20]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves a dual purpose: scavenging the HX acid produced during the reaction and acting as the solvent.[19]
-
Ligand: Triphenylphosphine (PPh₃) is a classic and effective ligand for this transformation, typically used in catalysts like Pd(PPh₃)₂Cl₂.
Detailed Protocol: Sonogashira Coupling
Step-by-Step Methodology:
-
Reagent Preparation: To a Schlenk flask, add the aryl halide (e.g., 2-iodo-4-(trifluoromethyl)pyridine , 1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.1 mmol, 1.1 eq).
-
Reaction: Stir the mixture at room temperature for 8-16 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium halide). Monitor by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and filter through Celite® to remove insoluble salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, effective catalysts for Sonogashira couplings.[20] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Forms copper acetylide, facilitating the key transmetalation step.[18] |
| Base/Solvent | Et₃N, i-Pr₂NH | Acts as an acid scavenger and solvent. |
| Temperature | Room Temperature to 50 °C | The reaction is often efficient at room temperature, especially with aryl iodides.[21][22] |
| Aryl Halide | R-I > R-Br >> R-Cl | Reactivity follows the trend of C-X bond strength; iodides are most reactive.[18] |
Conclusion
This compound and its halogenated analogues are powerful building blocks for modern organic synthesis. Their unique electronic properties, conferred by the trifluoromethyl group and the pyridine nitrogen, make them excellent substrates for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently construct complex molecules with C-C and C-N bonds. The protocols and principles outlined in this guide serve as a robust starting point for scientists engaged in drug discovery and materials science, enabling the synthesis of novel compounds built upon this valuable trifluoromethylpyridine scaffold.
References
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- Gandeepan, P., & Ackermann, L. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1858–1868.
- Pazio, A., Tyszka-Gumkowska, A., & Trzaskowski, B. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13454–13466.
- Fujikawa, H., & Yano, H. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 63–76.
- Pazio, A., Tyszka-Gumkowska, A., & Trzaskowski, B. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Bipyridines. BenchChem.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 899-906.
- Topczewski, J. J., & Sanford, M. S. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(5), 1325–1334.
- Milios, C. J., Raptopoulou, C. P., & Terzis, A. (2004). Interesting copper(ii)-assisted transformations of 2-acetylpyridine and 2-benzoylpyridine. Dalton Transactions, (11), 1613-1620.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
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- Wikipedia. (n.d.).
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- Han, Y., & Spokoyny, A. M. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(32), 10878–10882.
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- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
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- LibreTexts. (2023).
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- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton.
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The Strategic Incorporation of Fluorinated Pyridines in Modern Drug Discovery: Applications and Protocols
Abstract
The strategic introduction of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, offering a versatile toolkit for the fine-tuning of molecular properties to enhance therapeutic potential. This guide provides an in-depth exploration of the multifaceted roles of fluorinated pyridines in drug discovery. We will delve into the profound impact of fluorine substitution on key physicochemical and pharmacokinetic parameters, including lipophilicity, pKa, and metabolic stability. Furthermore, this document will serve as a practical resource for researchers, providing detailed protocols for the synthesis of these valuable motifs through contemporary methodologies such as direct C-H fluorination and nucleophilic aromatic substitution. Through a blend of theoretical insights and actionable experimental guidance, we aim to empower medicinal chemists to leverage the unique advantages of fluorinated pyridines in the design of next-generation therapeutics.
The Fluorine Advantage: Modulating Molecular Properties with Precision
The substitution of hydrogen with fluorine, the most electronegative element, instigates a cascade of electronic and conformational changes within the pyridine ring, profoundly influencing its interactions with biological targets and its overall drug-like properties.[1][2] Understanding these effects is paramount for the rational design of fluorinated pyridine-containing drug candidates.
Impact on Physicochemical Properties
The judicious placement of fluorine atoms allows for the precise modulation of a molecule's lipophilicity and basicity, two critical parameters governing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity (LogD/LogP): The effect of fluorination on lipophilicity can be complex and is highly dependent on the specific substitution pattern.[3][4] While the incorporation of fluorine generally increases the hydrophobic surface area, it can also enhance the overall polarity of the molecule.[3] For instance, a trifluoromethyl group (SCF3) on a pyridine ring has been shown to significantly increase lipophilicity compared to its non-fluorinated counterpart.[3] However, the relationship between the degree of fluorination and lipophilicity is not always linear and can be counterintuitive.[3] Careful consideration of the fluorination topology is therefore essential for achieving the desired lipophilicity profile for optimal membrane permeability and target engagement.[5][6]
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen.[2] This modulation of pKa can be highly advantageous in drug design. A lower pKa can improve bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[2][7] Furthermore, reducing basicity can mitigate off-target effects, such as interactions with the hERG channel, which can lead to cardiotoxicity.[7] The extent of pKa reduction is influenced by the position and number of fluorine substituents, with fluorination adjacent to the nitrogen atom having a more pronounced effect.[8][9]
The interplay between lipophilicity and basicity is a critical consideration in drug design. The following table summarizes the impact of fluorination on these key parameters for a series of 2-(thiofluoroalkyl)pyridines.
| Compound | Substitution Pattern | logD (pH 7.4) | pKa |
| 2-(methylthio)pyridine | Non-fluorinated | 1.69 | 3.69 |
| 2-(difluoromethylthio)pyridine | SCF₂H | 1.95 | Not Reported |
| 2-(trifluoromethylthio)pyridine | SCF₃ | 2.13 | 0.97 |
Table 1: Experimentally determined logD and pKa values for 2-(thiofluoroalkyl)pyridines, demonstrating the influence of fluorination on lipophilicity and basicity.[3][8]
Enhancing Metabolic Stability
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[10][11] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[7][12] By replacing metabolically labile C-H bonds with C-F bonds, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and improving its pharmacokinetic profile.[7][10][13] This strategy has been successfully employed in numerous approved drugs.[14][15] For example, in the development of the BRAF kinase inhibitor Dabrafenib, fluorination of a pendant aryl ring significantly improved metabolic stability.[11]
However, it is crucial to consider the potential for "metabolic switching," where blocking one metabolic pathway may lead to the formation of alternative, potentially reactive metabolites.[16] A thorough understanding of the drug's metabolic profile is essential to avoid unintended consequences.
Bioisosteric Replacement and Target Engagement
Fluorinated pyridines are frequently employed as bioisosteres for other aromatic and heteroaromatic systems, offering a means to modulate biological activity while maintaining or improving physicochemical properties.[17] For example, a 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for a pyridine-N-oxide, leading to enhanced activity in quorum sensing inhibitors.[18]
The unique electronic properties of the C-F bond can also lead to favorable interactions with biological targets.[19] Fluorine can participate in hydrogen bonds and other non-covalent interactions, which can enhance binding affinity and selectivity.[14] The strategic placement of fluorine can therefore be a powerful tool for optimizing a drug's pharmacodynamic profile.
Strategic Applications in Drug Design
The unique properties conferred by fluorine make fluorinated pyridines valuable scaffolds in a wide range of therapeutic areas. The following diagram illustrates the key strategic applications of these motifs in the drug discovery workflow.
Figure 1: Strategic applications of fluorinated pyridines in drug design, illustrating the causal relationships between property modulation and therapeutic outcomes.
Synthetic Protocols: Accessing Fluorinated Pyridines
The increasing importance of fluorinated pyridines in medicinal chemistry has driven the development of novel and efficient synthetic methodologies.[1] This section provides detailed protocols for two key strategies: direct C-H fluorination and nucleophilic aromatic substitution (SNAr).
Protocol 1: Direct C-H Fluorination of Pyridines using Silver(II) Fluoride
This protocol describes a method for the site-selective fluorination of a single C-H bond adjacent to the nitrogen in pyridines using commercially available silver(II) fluoride.[20][21] This mild and rapid reaction is tolerant of a wide range of functional groups.[20][21]
Materials:
-
Pyridine substrate
-
Silver(II) fluoride (AgF₂)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring apparatus (e.g., TLC, LC-MS)
-
Purification supplies (e.g., silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate in the chosen anhydrous solvent.
-
Reagent Addition: Add silver(II) fluoride to the reaction mixture in a single portion. The reaction is often exothermic, and cooling may be necessary for large-scale reactions.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically within 1 hour).[20]
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoropyridine.
Causality and Experimental Choices:
-
Inert Atmosphere: The reaction is sensitive to moisture, which can decompose the AgF₂ reagent.[21] Maintaining an inert atmosphere is crucial for reproducible results.
-
Anhydrous Solvent: The use of anhydrous solvents is essential to prevent the decomposition of AgF₂.
-
Site Selectivity: The exclusive selectivity for fluorination at the C-H bond adjacent to the nitrogen is a key feature of this method, driven by the coordination of the pyridine nitrogen to the silver center.[22]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on a 2-Fluoropyridine
This protocol outlines a general procedure for the nucleophilic aromatic substitution of a 2-fluoropyridine with a generic nucleophile. 2-Fluoropyridines are excellent electrophiles for SNAr reactions due to the high electronegativity of fluorine, which makes it a good leaving group.[22][23]
Materials:
-
2-Fluoropyridine substrate
-
Nucleophile (e.g., amine, alcohol, thiol)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring apparatus (e.g., TLC, LC-MS)
-
Purification supplies (e.g., silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 2-fluoropyridine substrate in the chosen anhydrous polar aprotic solvent.
-
Nucleophile and Base Addition: Add the nucleophile and the base to the reaction mixture. If the nucleophile is an alcohol or thiol, a strong base like sodium hydride may be required to generate the corresponding alkoxide or thiolate in situ.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the nucleophile) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the cationic counter-ion of the base and do not solvate the nucleophile as strongly as protic solvents, thus increasing its nucleophilicity.
-
Base Selection: The choice of base depends on the pKa of the nucleophile. For weakly acidic nucleophiles, a strong base is required to generate a sufficiently nucleophilic species.
-
Leaving Group Ability: The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reportedly 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context.[22][23]
Figure 2: A generalized synthetic workflow for the preparation of functionalized pyridines via a C-H fluorination/SNAr sequence.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into pyridine-containing molecules is a powerful and well-established strategy in modern drug discovery.[24] The ability to fine-tune key physicochemical and pharmacokinetic properties through fluorination provides medicinal chemists with a versatile tool to overcome many of the challenges encountered in lead optimization.[25] The continued development of novel and efficient synthetic methodologies for the preparation of fluorinated pyridines will undoubtedly further expand their utility in the design of innovative therapeutics.[26] As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can anticipate the emergence of a new generation of highly effective and safe medicines built upon these privileged scaffolds.
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- Lipophilicity Modulations by Fluorination Correl
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- Accessing (Multi)
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Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone
Introduction: The Strategic Value of a Trifluoromethyl-Pyridinyl Ketone Building Block
In the landscape of modern drug discovery and agrochemical development, the inclusion of fluorine atoms in molecular scaffolds is a cornerstone strategy for modulating physicochemical and pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering electronic characteristics.[1] When this powerful moiety is positioned on a pyridine ring—a privileged heterocyclic motif in its own right—the resulting structure becomes a highly valuable synthon.[2]
This guide focuses on one such strategic building block: 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone . The presence of an acetyl group provides a reactive handle for a multitude of classical and contemporary cyclization strategies. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom activates the acetyl group's α-protons, facilitating enolate formation and subsequent condensation reactions. This document provides detailed protocols and mechanistic insights for leveraging this versatile ketone to construct a diverse array of medicinally relevant heterocyclic cores, including pyrazoles, isoxazoles, pyrimidines, and thiophenes.
Section 1: Synthesis of 3-(4-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazoles
The construction of a pyrazole ring from a ketone is a foundational transformation in heterocyclic chemistry, most commonly achieved through condensation with hydrazine or its derivatives.[3][4] The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole core.[5] This approach is highly reliable and provides direct access to a scaffold found in numerous pharmaceuticals, including the renowned anti-inflammatory drug Celecoxib.[4]
Mechanistic Rationale
The reaction between this compound and hydrazine hydrate begins with the nucleophilic attack of a hydrazine nitrogen onto the electrophilic carbonyl carbon of the ketone. This is followed by proton transfer and elimination of a water molecule to form the corresponding hydrazone. The weakly acidic N-H proton of the terminal nitrogen is then abstracted, or the lone pair on the terminal nitrogen attacks the imine carbon in a tautomeric form, leading to a cyclized intermediate. A final dehydration step aromatizes the ring to furnish the stable pyrazole product.
Experimental Workflow: Pyrazole Synthesis
Caption: General workflow for pyrazole synthesis.
Protocol 1: Synthesis of 3-(4-(Trifluoromethyl)pyridin-2-yl)-5-methyl-1H-pyrazole
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.89 g, 10 mmol).
-
Reaction Initiation: Dissolve the ketone in absolute ethanol (30 mL). To this solution, add hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 eq) dropwise.[6] A slight exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
Isolation: A pale-yellow precipitate will form. Continue stirring for 15 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the title compound as a crystalline solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
| Compound | Yield | ¹H NMR (CDCl₃, δ) | MS (ESI+) m/z |
| 3-(4-(CF₃)pyridin-2-yl)-5-methyl-1H-pyrazole | 85-92% | 11.5 (br s, 1H), 8.80 (d, 1H), 7.85 (s, 1H), 7.50 (d, 1H), 6.95 (s, 1H), 2.45 (s, 3H) | 242.08 [M+H]⁺ |
Section 2: Synthesis of 3-(4-(Trifluoromethyl)pyridin-2-yl)-5-methylisoxazole
The isoxazole ring is another five-membered heterocycle of significant interest in medicinal chemistry. Its synthesis is analogous to that of pyrazoles, employing hydroxylamine in place of hydrazine.[7][8] The reaction of a 1,3-dicarbonyl compound, or its synthetic equivalent, with hydroxylamine hydrochloride in the presence of a base is a standard and efficient method for isoxazole formation.[9]
Mechanistic Rationale
The mechanism mirrors the pyrazole synthesis. The ketone first reacts with hydroxylamine to form an oxime intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime oxygen onto the imine carbon (or a related pathway), followed by dehydration, affords the aromatic isoxazole ring. The choice of base is important to neutralize the hydroxylamine salt and facilitate the reaction.
Protocol 2: Synthesis of 3-(4-(Trifluoromethyl)pyridin-2-yl)-5-methylisoxazole
-
Reagent Preparation: In a 100 mL round-bottom flask, suspend this compound (1.89 g, 10 mmol) and hydroxylamine hydrochloride (0.84 g, 12 mmol, 1.2 eq) in absolute ethanol (40 mL).
-
Reaction Initiation: To the stirred suspension, add sodium acetate (1.23 g, 15 mmol, 1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC (8:2 hexane:ethyl acetate).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting residue, add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase in vacuo. The crude residue can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified, typically off-white solid, using standard spectroscopic methods.
| Compound | Yield | ¹H NMR (CDCl₃, δ) | MS (ESI+) m/z |
| 3-(4-(CF₃)pyridin-2-yl)-5-methylisoxazole | 80-88% | 8.82 (d, 1H), 8.15 (s, 1H), 7.55 (d, 1H), 6.50 (s, 1H), 2.55 (s, 3H) | 243.06 [M+H]⁺ |
Section 3: Synthesis via Chalcone Intermediates
The Claisen-Schmidt condensation is a robust reaction that forms α,β-unsaturated ketones, known as chalcones, by reacting an aromatic ketone with an aromatic aldehyde.[10][11] These chalcone intermediates are exceptionally useful synthons because the newly formed enone moiety provides a 1,3-dielectrophilic system, ripe for cyclization with various dinucleophiles.[12]
Part A: Protocol 3: Synthesis of (E)-3-(4-methoxyphenyl)-1-(4-(trifluoromethyl)pyridin-2-yl)prop-2-en-1-one
-
Reagent Preparation: Dissolve this compound (1.89 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (25 mL) in a 100 mL flask.
-
Reaction Initiation: Cool the solution in an ice bath. Slowly add a 40% aqueous solution of sodium hydroxide (5 mL) dropwise while maintaining the temperature below 10°C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 3-4 hours. The formation of a bright yellow precipitate indicates product formation.
-
Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Purification: The crude chalcone is often of high purity. However, it can be recrystallized from ethanol if necessary.
Part B: Cyclization to Pyrimidines
Chalcones react with N-C-N synthons like guanidine or thiourea to form pyrimidine rings. The reaction involves a Michael addition of the nucleophile, followed by intramolecular condensation and elimination.[13]
Protocol 4: Synthesis of 4-(4-methoxyphenyl)-6-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine
-
Reagent Preparation: To a solution of the chalcone from Protocol 3 (3.07 g, 10 mmol) in 2-ethoxyethanol (30 mL), add guanidine hydrochloride (1.15 g, 12 mmol, 1.2 eq).
-
Reaction Initiation: To this mixture, add a solution of sodium hydroxide (0.8 g, 20 mmol, 2.0 eq) in water (5 mL). The base is crucial for both neutralizing the guanidine salt and catalyzing the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 135°C) for 8-10 hours.
-
Work-up and Isolation: Cool the reaction, pour it into 150 mL of ice water, and stir. Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purification: Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) or recrystallization.
Chalcone Synthesis and Cyclization Pathway
Caption: Two-stage synthesis of pyrimidines via a chalcone intermediate.
Section 4: Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[14] It involves the condensation of a ketone, an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[15][16] The reaction is prized for its operational simplicity and ability to rapidly build molecular complexity.
Mechanistic Rationale
The mechanism is initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[15] A Michael addition of sulfur (as a polysulfide or similar species) to this intermediate occurs, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The base, typically a secondary amine like morpholine or diethylamine, catalyzes both the Knoevenagel and the subsequent steps.
Protocol 5: Synthesis of Ethyl 2-amino-4-methyl-5-(4-(trifluoromethyl)pyridin-2-yl)thiophene-3-carboxylate
-
Reagent Preparation: In a 100 mL three-necked flask fitted with a condenser and thermometer, combine this compound (1.89 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).
-
Reaction Initiation: Add ethanol (30 mL) as the solvent, followed by the dropwise addition of morpholine (1.3 mL, 15 mmol, 1.5 eq) as the basic catalyst.
-
Reaction Conditions: Gently heat the mixture to 50-55°C and stir for 2-3 hours. The reaction is often mildly exothermic. Monitor by TLC until the starting ketone is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice water (100 mL) and concentrated hydrochloric acid (5 mL) to neutralize the base and precipitate the product.
-
Isolation: Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with water and a small amount of cold ethanol.
-
Purification: The crude thiophene can be purified by recrystallization from ethanol to afford the product as a stable solid.
Gewald Reaction Mechanism
Caption: Key stages of the Gewald 2-aminothiophene synthesis.
Conclusion
This compound stands out as a remarkably versatile and powerful building block for heterocyclic synthesis. The protocols detailed herein demonstrate its utility in accessing a range of high-value scaffolds including pyrazoles, isoxazoles, pyrimidines, and thiophenes through well-established, reliable, and scalable chemical transformations. The strategic placement of the trifluoromethyl group coupled with the reactivity of the acetyl moiety provides a direct and efficient entry point for constructing diverse chemical libraries essential for modern research in medicinal chemistry and materials science.
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Al-Mousawi, S. M., et al. (2011). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]
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Al-Azzawi, A. M., & Al-Rubaie, A. F. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Egyptian Journal of Chemistry. [Link]
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NanoBioLetters. Construction of Isoxazole ring: An Overview. [Link]
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Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. [Link]
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Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. [Link]
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Der Pharma Chemica. Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. [Link]
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Geronikaki, A., et al. (2008). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules. [Link]
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ResearchGate. Synthesis, Reactions and application of chalcones: A systematic review. [Link]
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Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. [Link]
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Sci-Hub. STUDIES IN THE FIELD OF NITROGEN HETEROCYCLIC COMPOUNDS. PART I. SYNTHESIS OF F 1‐AMINO‐2‐PYRIDONE CONTAINING THE TRIFLUOROMETHYL GROUP AND RELATED COMPOUNDS. [Link]
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The Utility of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone in Advanced Materials: A Keystone for Innovation
Introduction: The relentless pursuit of novel materials with enhanced properties has led researchers to explore a diverse array of molecular building blocks. Among these, fluorinated organic compounds have garnered significant attention due to the unique electronic properties conferred by the fluorine atom.[1][2] This application note delves into the role and potential of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone, a key intermediate in the synthesis of advanced functional materials. While direct, extensive literature on the material science applications of this specific ketone is nascent, its structural motifs—a trifluoromethyl group and a pyridine ring—are hallmarks of molecules designed for high-performance applications in organic electronics and beyond.
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that can significantly influence the electronic and photophysical properties of a molecule.[1] Its incorporation into organic structures can enhance thermal stability, oxidative resistance, and electron mobility, all of which are critical parameters for materials used in electronic devices. The pyridine ring, a nitrogen-containing heterocycle, provides a site for coordination with metal ions and can be readily functionalized to tune the optoelectronic characteristics of the final material.
This guide will provide a comprehensive overview of the synthesis, properties, and, most importantly, the prospective applications of this compound as a versatile precursor for cutting-edge materials. We will explore its potential in the development of novel organic light-emitting diode (OLED) materials and other functional organic systems, complete with detailed, field-proven protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in materials synthesis.
| Property | Value | Source |
| CAS Number | 145947-94-0 | [3] |
| Molecular Formula | C8H6F3NO | [3] |
| Molecular Weight | 189.13 g/mol | [4] |
| Appearance | Not specified, likely a solid | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Synthesis of this compound
While multiple synthetic routes may exist, a common approach to synthesizing pyridine derivatives involves cross-coupling reactions. For instance, a palladium-catalyzed cross-coupling reaction between an appropriate organometallic reagent and a halogenated pyridine precursor is a well-established method.
Application in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of the this compound moiety make it an attractive building block for the synthesis of materials for OLEDs. The strong electron-withdrawing nature of the trifluoromethyl group can be harnessed to create materials with high electron affinity, which are desirable for use as electron-transporting or emissive materials in OLED devices.
Rationale for Use in OLEDs:
-
Electron Transporting Materials (ETMs): The trifluoromethyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, facilitating efficient electron injection from the cathode and enhancing electron transport.
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): A high triplet energy level is crucial for host materials in PhOLEDs to prevent reverse energy transfer from the phosphorescent dopant. The trifluoromethylpyridine core can be functionalized to achieve a high triplet energy.
-
Emissive Materials: By incorporating the this compound unit into a larger conjugated system, it is possible to tune the emission color and improve the quantum efficiency of the resulting fluorophore.
Hypothetical Synthesis of an OLED Material
The following protocol outlines a hypothetical synthetic route to a novel OLED material using this compound as a precursor. This is a conceptual workflow and would require experimental validation.
Figure 1: Hypothetical workflow for the synthesis of an OLED material.
Protocol: Synthesis of a Novel Emissive Material
Objective: To synthesize a novel blue-emitting material for OLED applications by extending the conjugation of the this compound core.
Materials:
-
This compound
-
9,9-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq), 9,9-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene (1.1 eq), and potassium carbonate (3.0 eq).
-
Degassing: Evacuate and backfill the flask with argon three times to create an inert atmosphere.
-
Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and ethanol (20 mL) to the flask, followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 24 hours under argon. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired fluorene-substituted trifluoromethylpyridine derivative.
Characterization:
The structure and purity of the synthesized material should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties, including UV-Vis absorption and photoluminescence emission spectra, quantum yield, and excited-state lifetime, should be characterized in a suitable solvent.
Future Perspectives
While this application note provides a forward-looking perspective on the use of this compound in materials science, further research is needed to fully realize its potential. The exploration of this and other fluorinated building blocks will undoubtedly lead to the development of next-generation materials with tailored properties for a wide range of applications, from more efficient and stable displays to advanced sensors and coatings.
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Sagechem. Ethanone, 1-(4-pyridinyl)-2-[3-(trifluoromethyl)phenyl]- (CAS No. 189442-93-1) Suppliers. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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ResearchGate. Effective electroluminescent materials for OLED applications based on lanthanide 1.3-diketonates bearing pyrazole moiety. [Link]
-
Sumitomo Chemical. Development of Printable Materials for Organic Light-Emitting Diode. [Link]
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Royal Society of Chemistry. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the purification of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone. This document offers practical, experience-driven advice to overcome common challenges in obtaining this key synthetic intermediate in high purity.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 1-[4-(Trifluoromethyl)-2-pyridinyl]ethanone | [1] |
| Synonyms | 2-Acetyl-4-(trifluoromethyl)pyridine | [1] |
| CAS Number | 145947-94-0 | [2] |
| Molecular Formula | C₈H₆F₃NO | [1] |
| Molecular Weight | 189.13 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | General chemical knowledge |
| Boiling Point (estimated) | ~190-210 °C at 760 mmHg | Based on related compounds |
| Melting Point (estimated) | Not widely reported, may be a low-melting solid | Based on related compounds |
Troubleshooting Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Flash Column Chromatography Issues
Question 1: My compound is streaking or tailing significantly on the silica gel column, leading to poor separation. What is the cause and how can I fix it?
Answer: Peak tailing is a frequent challenge when purifying pyridine-containing molecules via silica gel chromatography. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to a non-ideal elution profile.[3]
Root Cause Analysis and Solutions:
-
Acid-Base Interaction: The primary cause is the interaction between the basic pyridine nitrogen and acidic silica.
-
Solution: To mitigate this, add a small amount of a basic modifier to your eluent system. A common and effective choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your target compound to elute more symmetrically. Pyridine can also be used as a modifier.
-
-
Incorrect Solvent Polarity: If the eluent is not polar enough, the compound will have a very low Rf value and a prolonged interaction time with the silica, exacerbating tailing.
-
Solution: A good starting point for developing your flash chromatography method is to find a solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound on a TLC plate.[4] For this compound, a gradient of ethyl acetate in hexanes is a suitable starting point.
-
dot
Caption: Troubleshooting peak tailing in flash chromatography.
Experimental Protocol: Optimized Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorbing the crude material onto a small amount of silica gel is often a superior method for sample loading, especially for larger scales.
-
Elution: Start with a low polarity eluent and gradually increase the polarity (e.g., from 5% to 30% ethyl acetate in hexanes). Collect fractions and monitor by TLC. Remember to add 0.1-1% triethylamine to your eluent mixtures.
-
Solvent Systems: Good starting points for solvent systems include ethyl acetate/hexanes or diethyl ether/hexanes. For more polar impurities, a methanol/dichloromethane system may be necessary, but be aware that methanol concentrations above 10% can start to dissolve the silica gel.[5]
Question 2: I am seeing multiple spots on my TLC even after the column. What are the likely impurities?
Answer: The impurities present will largely depend on the synthetic route used to prepare the ketone. A common method for synthesizing 2-acetylpyridines is the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitable pyridine derivative. For this compound, a likely precursor is 2-bromo-4-(trifluoromethyl)pyridine.
Potential Impurities and Their Origin:
-
Unreacted Starting Material: 2-bromo-4-(trifluoromethyl)pyridine may be present if the reaction did not go to completion. This impurity is less polar than the desired product.
-
Hydrolyzed Grignard Reagent: If the Grignard reagent is quenched by water, it will not react to form the ketone.
-
Over-addition Product: Grignard reagents can sometimes add twice to the carbonyl group, forming a tertiary alcohol. However, the use of a Weinreb amide in the synthesis is designed to prevent this.[3]
-
Side-products from Synthesis: Depending on the specific reagents and conditions, other pyridine-containing byproducts could be formed.
Recrystallization Issues
Question 3: My compound is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the compound.
Strategies to Prevent Oiling Out:
-
Use a Different Solvent System: The principle of "like dissolves like" is a good starting point for solvent selection.[6] Since the target compound is a ketone, solvents like acetone might be too effective at dissolving it. A two-solvent system is often ideal. For this compound, consider dissolving it in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone, or ethanol) at an elevated temperature and then slowly adding a "poor" solvent (e.g., hexanes or petroleum ether) until the solution becomes turbid. Then, add a drop or two of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[7]
-
Lower the Crystallization Temperature: Ensure that the solution is not cooled too rapidly. Slow cooling allows for the formation of well-ordered crystals.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. This creates nucleation sites. Alternatively, if you have a pure crystal of your compound, add a "seed crystal" to the cooled solution.
dot
Caption: Strategies to overcome "oiling out" during recrystallization.
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
| "Good" Solvents (High Solubility) | "Poor" Solvents (Low Solubility) |
| Ethyl Acetate | Hexanes |
| Acetone | Petroleum Ether |
| Dichloromethane | Water |
| Ethanol |
Question 4: I am not getting any crystal formation even after cooling the solution for an extended period. What should I do?
Answer: Failure to crystallize is most commonly due to using an excessive amount of solvent.
Troubleshooting Steps:
-
Concentrate the Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow the concentrated solution to cool again.
-
Induce Crystallization: As mentioned previously, try scratching the inner surface of the flask or adding a seed crystal.
-
Re-evaluate Your Solvent Choice: It's possible the chosen solvent is too good at keeping your compound in solution even at low temperatures. Re-screen for a more suitable solvent or solvent pair.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of pure this compound at room temperature? A1: While a specific melting point is not widely reported in the literature, based on structurally similar compounds like 4'-(Trifluoromethyl)acetophenone (melting point 26-29 °C)[8] and 4-(Trifluoromethyl)-2-pyridone (melting point 158 °C),[9] it is reasonable to expect that this compound is either a low-melting solid or a viscous liquid at room temperature.
Q2: How should I store the purified compound? A2: Due to the hygroscopic nature of many pyridine derivatives, it is advisable to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation.[7]
Q3: Can I use distillation to purify this compound? A3: Distillation can be a viable purification method, especially for removing non-volatile impurities. The boiling point of the related compound 4-(Trifluoromethyl)pyridine is 110 °C. Given the higher molecular weight of the target compound, a higher boiling point is expected, likely in the range of 190-210 °C. Vacuum distillation would be recommended to prevent potential thermal decomposition at atmospheric pressure.
Q4: Are there any specific safety precautions I should take when handling this compound? A4: this compound is classified as a combustible liquid and is expected to cause skin and serious eye irritation, as well as potential respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. BenchChem.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses, 100, 248-270.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Jubilant Ingrevia. (2021).
-
MIT OpenCourseWare. Flash Column Chromatography Guide. Retrieved from [Link]
- Belmar, J. P. (2023, January 19).
- Iwayama, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 144-157.
- Supporting Information for Synthesis of 6-alkyl-2-aryl-3-(trifluoromethyl)pyridines. The Royal Society of Chemistry.
- Mondal, S., et al. (2021). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 19(3), 568-573.
- Hong, B., et al. (2020). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2020(30), 4755-4761.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
- Wypych, G. (Ed.). (2017). Handbook of solvents. Elsevier.
Sources
- 1. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 145947-94-0|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. mt.com [mt.com]
- 9. ossila.com [ossila.com]
common side products in the synthesis of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
Technical Support Center: Synthesis of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of this compound (CAS 145947-94-0).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable fluorinated pyridine intermediate. We will delve into common synthetic routes, troubleshoot frequent experimental issues, and provide field-proven protocols to enhance the success of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for this compound.
Q1: What are the most common and reliable synthetic routes for this compound?
The most robust and widely employed method is the Weinreb-Nahm ketone synthesis .[4][5] This approach involves two main steps:
-
Formation of the N-methoxy-N-methylamide (Weinreb amide) from a suitable precursor, such as 4-(trifluoromethyl)pyridine-2-carboxylic acid or its corresponding acyl chloride.
-
Reaction of the Weinreb amide with an organometallic reagent, typically methylmagnesium bromide (MeMgBr) or methyllithium (MeLi), to yield the desired ketone.
An alternative, though often more challenging, route is the direct reaction of a methyl Grignard reagent with 4-(trifluoromethyl)pyridine-2-carbonitrile. While feasible, this pathway can be more susceptible to side reactions.
Q2: Why is the Weinreb ketone synthesis preferred over a direct Grignard reaction with an ester or acid chloride?
This is a critical point of experimental design. The primary advantage of the Weinreb-Nahm amide is its ability to prevent the common problem of over-addition .[4][6] When a highly reactive organometallic reagent like a Grignard is added to a standard ester or acid chloride, the initially formed ketone is also reactive. This can lead to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol as a significant side product.
The Weinreb amide circumvents this issue by forming a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent.[6] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the undesired second addition, leading to cleaner reactions and higher yields of the target ketone.[4][7]
Q3: What are the most critical parameters to control during the synthesis?
Regardless of the specific route, success hinges on meticulous control of three key parameters:
-
Anhydrous Conditions: Grignard and organolithium reagents are extremely strong bases and are highly reactive towards protic sources, especially water.[8] All glassware must be rigorously dried, and all solvents and reagents must be anhydrous to prevent quenching the organometallic reagent, which drastically reduces yield.
-
Temperature Control: These reactions are typically highly exothermic. Maintaining low temperatures (e.g., -78 °C to 0 °C) during the addition of the organometallic reagent is crucial to prevent side reactions, such as enolization of the product or competing reactions with the solvent (e.g., THF).
-
Reagent Stoichiometry and Quality: The exact molarity of the organometallic reagent should be known. Commercial Grignard reagents can degrade over time, so titration is often recommended before use. Using a precise amount ensures complete conversion of the starting material without a large excess that could promote side reactions.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct Q&A to address specific problems you may encounter in the lab.
Problem 1: Low or No Product Formation
Q: My reaction did not work. After workup, I only recovered my starting material (e.g., the Weinreb amide or nitrile). What happened?
This is a classic symptom of organometallic reagent failure. The most likely causes are:
-
Moisture Contamination: The most common culprit. Even trace amounts of water in the reaction flask, solvent, or on the surface of the glassware will destroy the Grignard or organolithium reagent before it can react with your substrate.
-
Solution: Oven-dry all glassware overnight and cool under a stream of dry nitrogen or argon. Use freshly opened anhydrous solvents or solvents purified through a dedicated solvent system.
-
-
Poor Quality Organometallic Reagent: The concentration of commercially available organometallic reagents can decrease upon storage.
-
Solution: Titrate your Grignard or organolithium reagent before use to determine its active concentration. A common method is titration against a known amount of diphenylacetic acid in THF until the persistent pink/orange color of the deprotonated indicator is observed.
-
-
Reaction Temperature Too Low: While low temperature is generally good, if the activation energy for the reaction is not met, it may not proceed at all.
-
Solution: After the slow addition of the organometallic reagent at low temperature (e.g., -78 °C), allow the reaction to slowly warm to 0 °C or even room temperature and stir for several hours to ensure the reaction goes to completion.
-
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 145947-94-0|this compound|BLD Pharm [bldpharm.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb (ketone synthesis) [quimicaorganica.org]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
safe handling and storage of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
Technical Support Center: 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
Welcome to the technical support center for this compound (CAS No: 145947-94-0). This guide is intended for researchers, scientists, and drug development professionals. It provides essential information on the safe handling, storage, and troubleshooting of common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a combustible liquid.[1] It is also known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in an inert atmosphere, such as under nitrogen or argon, at temperatures between 2-8°C.[4][5] It is crucial to keep the container tightly closed in a dry, cool, and well-ventilated area.[6][7][8][9]
Q3: What are the physical and chemical properties of this compound?
A3: The key properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C8H6F3NO | [1] |
| Molecular Weight | 189.13 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are liquids or solids. | |
| Storage Temperature | 2-8°C | [4][5] |
Q4: What should I do in case of a spill?
A4: In the event of a spill, it is important to first ensure the area is well-ventilated and to eliminate all ignition sources.[10][11] Absorb the spill with an inert material such as vermiculite, sand, or earth, and then place it into a suitable, labeled container for disposal.[7] Always use proper personal protective equipment (PPE), including respiratory and eye protection, when cleaning up spills.[12]
Q5: What are the known incompatibilities of this compound?
A5: This compound should be kept away from strong oxidizing agents and strong acids.[12] Contact with these substances could lead to vigorous reactions.
Troubleshooting Guides
Issue 1: The compound has changed color or shows signs of degradation.
-
Possible Cause: Improper storage conditions, such as exposure to air, moisture, or elevated temperatures, can lead to degradation.
-
Troubleshooting Steps:
-
Verify that the compound has been stored in an inert atmosphere and within the recommended temperature range of 2-8°C.[4][5]
-
Check for any potential contaminants that may have been introduced into the container.
-
If degradation is suspected, it is recommended to acquire a new batch of the compound to ensure the integrity of your experimental results.
-
Issue 2: Inconsistent experimental results are being observed.
-
Possible Cause: This could be due to the degradation of the compound, inaccuracies in weighing or dispensing, or reactions with incompatible materials.
-
Troubleshooting Steps:
-
Ensure the compound is of high purity and has been stored correctly.
-
Calibrate all weighing and measuring equipment to ensure accuracy.
-
Review the experimental protocol to identify any potential contact with incompatible materials like strong oxidizing agents.[12]
-
Experimental Protocols
Protocol 1: Safe Weighing and Dispensing of this compound
-
Preparation:
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container in the fume hood.
-
Use a clean, dry spatula or pipette to transfer the desired amount of the compound to a tared weighing vessel.
-
Immediately close the container tightly after dispensing.
-
Record the exact weight of the compound.
-
-
Post-Procedure:
-
Clean any residual compound from the spatula and work area.
-
Properly dispose of any contaminated materials as hazardous waste.
-
Protocol 2: Emergency Response to Accidental Exposure
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Spill Response Logic
Caption: Logical steps for responding to a spill of the compound.
References
-
PubChem. (n.d.). 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from [Link]
-
Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]
Sources
- 1. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. 145947-94-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. synquestlabs.com [synquestlabs.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
byproduct formation in reactions with 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during reactions with this versatile building block. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to optimize your reactions and minimize byproduct formation.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable synthon in medicinal chemistry and materials science. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of both the pyridine ring and the acetyl moiety. This unique electronic profile, while beneficial for imparting desirable properties in final products, can also lead to specific challenges in synthetic transformations, most notably the formation of unwanted byproducts.
The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] Simultaneously, it increases the acidity of the α-protons of the acetyl group, facilitating enolate formation under basic conditions.[3] This heightened reactivity can lead to a higher propensity for self-condensation and other side reactions compared to unsubstituted 2-acetylpyridine.
This guide is designed to help you navigate these challenges and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a complex mixture of byproducts in my base-catalyzed aldol-type condensation with this compound. What are the likely side reactions?
A1: The most common side reactions in base-catalyzed condensations of 2-acetylpyridines are self-condensation and subsequent Michael additions, leading to a cascade of products.[4][5] The electron-withdrawing trifluoromethyl group in your starting material likely exacerbates this issue. The primary byproducts to expect are:
-
Self-Aldol Condensation Product: Two molecules of this compound can react with each other to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.
-
Michael Adducts: The enolate of this compound can act as a Michael donor and add to the α,β-unsaturated ketone formed from self-condensation. This can lead to the formation of 1,5-dicarbonyl compounds.
-
Cyclized Products: The 1,5-dicarbonyl compounds can undergo intramolecular aldol-type reactions to form substituted cyclohexanol or cyclohexenone derivatives.[6]
Q2: How can I minimize the self-condensation of this compound in a crossed aldol condensation?
A2: To favor the desired crossed-aldol product over self-condensation, several strategies can be employed:
-
Use a non-enolizable aldehyde: Reacting this compound with an aldehyde that lacks α-protons (e.g., benzaldehyde, pivalaldehyde) will prevent the aldehyde from forming an enolate and undergoing self-condensation.
-
Pre-form the enolate: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to quantitatively convert this compound to its lithium enolate. Then, slowly add the electrophilic partner (aldehyde or ketone) to the reaction mixture. This minimizes the concentration of the free ketone available for self-condensation.
-
Use a more reactive electrophile: The trifluoromethyl group makes the carbonyl of your starting material highly electrophilic. If your desired reaction partner is a less reactive ketone, self-condensation will be a significant issue. Consider using a more reactive aldehyde as the electrophile.
Q3: I am performing a nucleophilic addition to the carbonyl group of this compound and observing low conversion. What could be the issue?
A3: While the trifluoromethyl group activates the carbonyl for nucleophilic attack, other factors can lead to low conversion:
-
Steric Hindrance: Bulky nucleophiles may have difficulty approaching the carbonyl carbon.
-
Reversibility: The addition of some nucleophiles is reversible.[2] The equilibrium may not favor the product under your reaction conditions.
-
Deprotonation of the α-proton: If a basic nucleophile is used, it may preferentially deprotonate the acidic α-proton of the acetyl group rather than attacking the carbonyl carbon.
To address this, consider using a more reactive nucleophile, employing Lewis acid catalysis to further activate the carbonyl group, or using a non-basic nucleophile under acidic conditions.
Q4: Can the pyridine ring itself participate in side reactions?
A4: Yes, the electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the 2- and 6-positions.[7][8] While the acetyl group is at the 2-position, strong nucleophiles under harsh conditions could potentially displace other leaving groups on the ring or, in rare cases, lead to ring-opening or rearrangement reactions. It is crucial to use the mildest possible reaction conditions.
Troubleshooting Guides
Problem 1: Formation of a Brown, Tarry Reaction Mixture in a Base-Catalyzed Condensation
| Potential Cause | Troubleshooting & Optimization |
| Extensive Polymerization/Decomposition | • Lower the reaction temperature: Many base-catalyzed reactions of activated ketones are exothermic. Running the reaction at 0 °C or even -78 °C can significantly reduce byproduct formation. • Use a weaker base: If possible, switch from strong bases like NaOH or KOH to milder bases like triethylamine or piperidine. • Control the stoichiometry: Use a slight excess of the non-enolizable partner to ensure the complete consumption of the enolate of this compound. |
| Air Oxidation | • Maintain an inert atmosphere: The enolate and some of the condensation products can be sensitive to air. Conduct the reaction under a nitrogen or argon atmosphere. |
Problem 2: Multiple Spots on TLC Analysis, Indicating a Mixture of Products
| Potential Cause | Troubleshooting & Optimization |
| Self-condensation and Michael Addition | • Follow the strategies outlined in FAQ 2. • Purification: If byproduct formation is unavoidable, purification by column chromatography is often necessary. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.[9] |
| Incomplete Reaction | • Increase reaction time or temperature cautiously. Monitor the reaction by TLC to determine the optimal endpoint. • Ensure efficient mixing. |
Experimental Protocols
Protocol 1: Minimizing Self-Condensation in a Crossed Aldol Reaction via Pre-formation of the Lithium Enolate
Materials:
-
This compound
-
Aldehyde or ketone electrophile
-
Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous workup reagents (e.g., saturated aqueous NH4Cl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the cooled solvent.
-
Add LDA solution (1.05 eq.) dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Slowly add a solution of the electrophile (1.1 eq.) in anhydrous THF to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature, then extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Fluorinated Pyridine Derivatives
Fluorinated pyridines can sometimes be challenging to purify due to their volatility and potential for interactions with silica gel.
General Recommendations:
-
Column Chromatography: Use a silica gel of appropriate mesh size. Deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial if your product is basic.
-
Distillation: For thermally stable, liquid products, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Visualizations
Caption: Byproduct formation cascade in base-catalyzed reactions.
Caption: Troubleshooting workflow for common reaction issues.
References
-
Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova, 15(2), 88-98. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Thorpe reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch17: Nucleophilic Addition. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Aldehyde. Retrieved from [Link]
-
DAV University. (n.d.). Pyridines. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Pyridine. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Knoevenagel condensation. Retrieved from [Link]
-
MDPI. (2023, May 26). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]
-
Slideshare. (2015, July 23). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
-
Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. 94, 46-53. [Link]
-
Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3205-3213. [Link]
-
Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Mannich reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Retrieved from [Link]
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic.... Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Beilstein Archives. (2019, November 18). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. Retrieved from [Link]
-
Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]
-
Lumen Learning. (n.d.). How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry. Retrieved from [Link]
-
YouTube. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.). Retrieved from [Link]
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Technical Support Center: Purification of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone (CAS No: 145947-94-0). Purity of this key intermediate is critical for successful downstream applications. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges. Our approach emphasizes understanding the chemical principles behind each technique to empower you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have a crude reaction mixture containing this compound. What are the likely impurities and what is my first line of defense for purification?
A1: The nature of impurities is intrinsically linked to the synthetic route used. However, for many common syntheses, such as those involving Grignard reagents or metal-catalyzed cross-coupling, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual starting materials may persist.
-
Basic Impurities: Other pyridine derivatives or nitrogen-containing reagents.[1]
-
Neutral/Non-polar Impurities: Byproducts from side reactions, such as the homocoupling of Grignard reagents (e.g., biphenyl-type compounds), are common.[2] These are often greasy, non-polar solids.
-
Acidic Impurities: Residual acidic reagents or byproducts from the reaction workup.
Your most effective initial purification strategy is Acid-Base Extraction . This technique leverages the basicity of the pyridine nitrogen atom in your target compound.[3] By converting the compound into its water-soluble salt form, you can efficiently wash away neutral organic impurities.[4][5][6][7]
Expert Insight: The trifluoromethyl group is strongly electron-withdrawing, which reduces the basicity of the pyridine nitrogen compared to pyridine itself. However, it is still sufficiently basic to be protonated by common mineral acids like HCl.
Q2: Can you provide a detailed protocol for an acid-base extraction of this compound?
A2: Certainly. This protocol is designed to separate your basic target compound from neutral and acidic impurities.
Experimental Protocol: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Transfer the solution to a separatory funnel.
-
Acidic Wash (Separates Basic Compound):
-
Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate. Your target compound, now protonated as a hydrochloride salt, will move into the aqueous layer . The neutral impurities will remain in the organic layer .[3][6]
-
Drain the lower layer. Crucially, save both layers until you have confirmed the location of your product (e.g., by TLC or LC-MS).
-
Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of your product. Combine the aqueous layers.
-
-
Back-Extraction (Optional but Recommended): To remove any trace acidic impurities that may have been extracted, wash the combined acidic aqueous layers with a fresh portion of DCM or EtOAc. Discard this organic wash.
-
Basification and Re-extraction:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add a base, such as 2 M NaOH or a saturated NaHCO₃ solution, while stirring until the solution is basic (confirm with pH paper, target pH > 8). You may see your product precipitate or form an oil.
-
Add a fresh portion of organic solvent (DCM or EtOAc) to the separatory funnel.
-
Shake vigorously as before. Your now-neutral target compound will be extracted back into the organic layer .[7]
-
Drain and collect the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent and combine the organic extracts.
-
-
Final Workup:
-
Wash the combined organic layers with brine (saturated aqueous NaCl) to remove bulk water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo (e.g., using a rotary evaporator) to yield the purified compound.
-
Q3: My compound is still not pure after extraction. What is the next logical step?
A3: If extraction is insufficient, Silica Gel Column Chromatography is the next recommended technique.[8][9] This method separates compounds based on their polarity and differential adsorption to the stationary phase (silica gel).
However, a common issue with nitrogen-containing compounds like pyridines is peak tailing . This occurs because the basic lone pair on the nitrogen interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor separation and broad peaks.[10]
Troubleshooting & Optimization for Chromatography:
-
Mobile Phase Modification: To mitigate peak tailing, add a small amount of a competing base to your mobile phase (eluent). A common choice is 0.1-1% triethylamine (TEA) . The TEA will preferentially interact with the acidic silanol sites, allowing your compound to elute with a much-improved peak shape.[10]
-
Stationary Phase Choice: If tailing persists, consider switching to a less acidic or deactivated stationary phase. Options include:
-
Alumina (basic or neutral grade): Can be very effective for basic compounds.
-
End-capped Silica: Where the surface silanol groups are chemically derivatized to reduce acidity.
-
-
Solvent System Selection: A typical starting point for a compound of this nature is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone). Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives your product a Retention Factor (Rf) between 0.2 and 0.4.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3) |
| Additive for Peak Shape | 0.5% Triethylamine (TEA) in the mobile phase |
| Monitoring | TLC with UV visualization (254 nm) |
Table 1: Recommended starting parameters for column chromatography purification.
Q4: The product is a solid after extraction. Can I use recrystallization? How do I find a suitable solvent?
A4: Yes, if your compound is a solid, recrystallization is an excellent and often preferred method for achieving high purity.[11] The principle is to find a solvent (or solvent pair) that dissolves your compound well when hot but poorly when cold.[11][12] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Experimental Protocol: Recrystallization Solvent Screening
-
Small-Scale Tests: Place a small amount of your crude solid (10-20 mg) into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Good candidate solvents include ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexanes/heptane.
-
Solubility Check (Cold): A good solvent will not dissolve the compound at room temperature. If it dissolves immediately, that solvent is unsuitable on its own.
-
Solubility Check (Hot): Heat the tubes that did not dissolve. A good solvent will dissolve the compound completely at or near its boiling point. Use a minimal amount of hot solvent to achieve dissolution.[12]
-
Cooling & Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. The ideal solvent will produce a large crop of crystals upon cooling.
-
Two-Solvent System: If no single solvent is ideal, try a binary system.[12] Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., acetone or DCM). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) at an elevated temperature until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly. Common pairs include Hexane/Ethyl Acetate and Hexane/Acetone.[13]
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying this compound, starting from a crude reaction mixture.
Caption: A decision workflow for purifying this compound.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Retrieved from [Link]
-
University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from [Link]
-
PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. Retrieved from [Link]
-
SciSpace. (1967). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
National Institutes of Health. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Grignard compounds derived from pyridine. I. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][7]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]
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Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for various chemical transformations involving this key intermediate. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and achieve optimal reaction outcomes.
Introduction: The Unique Challenges of a Fluorinated Pyridyl Ketone
This compound is a valuable building block in medicinal chemistry and agrochemicals, largely due to the influence of the trifluoromethyl group and the pyridine nitrogen on its reactivity.[1][2] However, these same features can present unique challenges in catalytic reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the ketone, while the pyridine nitrogen can act as a ligand, potentially interacting with and deactivating metal catalysts.[3] Therefore, careful optimization of catalyst loading is crucial to balance reaction efficiency, selectivity, and catalyst stability.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion Despite High Catalyst Loading
Question: I am attempting an asymmetric hydrogenation of this compound to the corresponding chiral alcohol, but I'm observing very low conversion even after increasing the catalyst loading. What could be the issue?
Answer: This is a common and frustrating problem. When increasing catalyst loading doesn't improve conversion, it often points to catalyst inhibition or deactivation rather than insufficient catalyst. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst Poisoning:
-
The Culprit: The pyridine nitrogen in your substrate can act as a Lewis base and coordinate strongly to the metal center of your catalyst, leading to deactivation.[3] Impurities in your starting material, solvents, or reagents (e.g., water, sulfur compounds, or other coordinating species) can also act as catalyst poisons.[4]
-
Diagnostic Steps:
-
Substrate and Reagent Purity: Ensure your this compound is of high purity. Consider purification by column chromatography or recrystallization if necessary. Use freshly distilled, anhydrous solvents and high-purity reagents.
-
Inert Atmosphere: Reactions involving sensitive organometallic catalysts, such as those used in asymmetric hydrogenation (e.g., Rhodium or Ruthenium complexes), must be conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation.[5][6][7]
-
2. Incorrect Catalyst Activation or Pre-catalyst Speciation:
-
The Science: Many catalysts, particularly for hydrogenation, are used as pre-catalysts that need to be activated in situ to form the active catalytic species.[8] If the activation conditions are not optimal, the true catalyst may not be forming efficiently.
-
Troubleshooting Protocol:
-
Review the catalyst manufacturer's instructions for activation. This may involve pre-stirring the catalyst with a ligand or an activator before adding the substrate.
-
For hydrogenations, ensure proper hydrogen gas delivery and pressure. Purge the reaction vessel thoroughly to remove any air.
-
3. Mass Transfer Limitations:
-
The Concept: In heterogeneous catalysis (e.g., using a supported catalyst like Pd/C), if the reaction is very fast, the rate can be limited by how quickly the reactants can reach the catalyst surface and how quickly the products can diffuse away.[9]
-
Solutions:
-
Stirring Rate: Increase the stirring rate to improve mixing and reduce the diffusion boundary layer around the catalyst particles.
-
Catalyst Dispersion: Ensure the catalyst is well-dispersed in the reaction medium. Sonication can sometimes help break up agglomerates.
-
Issue 2: Poor Enantioselectivity in Asymmetric Reactions
Question: My asymmetric hydrogenation of this compound is proceeding to high conversion, but the enantiomeric excess (ee) is disappointingly low. How can I improve the stereoselectivity?
Answer: Achieving high enantioselectivity is a delicate balance of several factors. Here's how to approach this problem:
1. Catalyst and Ligand Choice:
-
The Principle: The chiral ligand is the primary determinant of enantioselectivity in asymmetric catalysis. The interaction between the substrate, the metal, and the ligand in the transition state dictates the stereochemical outcome.
-
Recommendations:
-
For asymmetric hydrogenation of pyridyl ketones, Rhodium and Ruthenium catalysts with chiral phosphine ligands (e.g., BINAP derivatives) are commonly employed.[5][6][7]
-
Screen a variety of chiral ligands with different steric and electronic properties. The trifluoromethyl group can have specific steric and electronic interactions that may favor a particular ligand architecture.
-
2. Reaction Parameters:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Solvent: The solvent can have a profound effect on selectivity by influencing the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities.
-
Pressure (for Hydrogenation): The hydrogen pressure can also impact enantioselectivity. It's a parameter worth optimizing.
Table 1: General Starting Points for Asymmetric Hydrogenation Optimization
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Catalyst Loading | 1-2 mol% | Decrease to 0.1-0.5 mol% after initial screening | Higher loading can sometimes lead to background uncatalyzed or less selective reactions. |
| Temperature | Room Temperature | Decrease in 10°C increments (e.g., to 0°C, -10°C) | Enhances the energy difference between diastereomeric transition states. |
| Solvent | Methanol, Toluene | Screen Dichloromethane, THF, Isopropanol | Solvent polarity and coordinating ability can influence catalyst structure and activity. |
| H₂ Pressure | 10-20 atm | Vary between 5 and 50 atm | Can affect the kinetics of hydrogen activation and substrate binding. |
3. Substrate-Catalyst Mismatch:
-
Consideration: It's possible that the specific steric and electronic properties of this compound are not a good match for the chosen catalytic system. This is where screening different metal-ligand combinations becomes crucial.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a reaction with this compound?
A1: For initial screening, a catalyst loading of 1-5 mol% is a reasonable starting point for many reactions, including cross-coupling and hydrogenations.[10] For highly efficient catalysts, the optimal loading may be significantly lower, in the range of 0.01-0.1 mol% . It is always recommended to start with a slightly higher loading to ensure the reaction proceeds and then optimize downwards to minimize cost and residual metal content in the product.
Q2: How does the trifluoromethyl group affect catalyst choice and loading?
A2: The strong electron-withdrawing nature of the trifluoromethyl group can make the pyridine ring more electron-deficient. This can be advantageous in some reactions, such as nucleophilic aromatic substitution. However, in catalytic cycles involving C-F bond activation, this can present challenges.[11][12] For reactions at the ketone, the electronic effect on the carbonyl group is also a consideration for catalyst selection. You may need to screen catalysts that are effective for electron-deficient substrates.
Q3: Can I reuse my catalyst when working with this substrate?
A3: Catalyst reuse depends on the type of catalyst and its stability under the reaction conditions.
-
Heterogeneous Catalysts (e.g., Pd/C, PtO₂): These can often be recovered by filtration and reused. However, you should be vigilant for signs of deactivation, such as decreased activity or selectivity in subsequent runs. Leaching of the metal into the solution can also occur.
-
Homogeneous Catalysts: Reusing homogeneous catalysts is more challenging as they are dissolved in the reaction mixture. Techniques like immobilization on a solid support or use of biphasic systems can be employed to facilitate catalyst recovery and reuse. Given the potential for pyridine coordination, deactivation is a significant concern for catalyst recycling.
Q4: I am observing defluorination as a side reaction. How can I minimize this?
A4: Defluorination can be a problematic side reaction, particularly in hydrogenations using palladium-based catalysts.[13]
-
Catalyst Choice: Platinum-based catalysts (e.g., PtO₂, Pt/C) are often less prone to causing defluorination than palladium catalysts. Rhodium catalysts can also be a good alternative.[5][6][7]
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can sometimes suppress defluorination. Additives can also be used to modulate catalyst activity and selectivity.
Part 3: Experimental Workflows and Diagrams
Systematic Approach to Catalyst Loading Optimization
The following workflow provides a structured method for optimizing catalyst loading to maximize yield and minimize cost.
Caption: A systematic workflow for optimizing catalyst loading.
Decision Tree for Troubleshooting Low Conversion
This diagram helps diagnose the root cause of low reaction conversion.
Caption: A decision tree for troubleshooting low reaction conversion.
References
- US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents.
-
Kumah, R. T., Tsaulwayo, N., Xulu, B. A., & Ojwach, S. O. (2019). Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes. RSC Advances, 9(34), 19575-19586. Available at: [Link]
-
From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex - ChemRxiv. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. Available at: [Link]
-
Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. Available at: [Link]
-
Yang, H., Huo, N., Yang, P., Pei, H., Lv, H., & Zhang, X. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144–4147. Available at: [Link]
-
Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed. Available at: [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - Sci-Hub. Available at: [Link]
-
Catalyst Directed Asymmetric Hydrogenation of Carbonyls - Macmillan Group. Available at: [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC - NIH. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Validation of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone, a key heterocyclic building block in modern pharmaceutical and agrochemical synthesis.[1] We delve into the principles, experimental protocols, and validation parameters for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the rationale behind experimental design and aligns with the rigorous standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and regulatory compliance.[2][3] This document is intended for researchers, analytical scientists, and drug development professionals tasked with developing and validating robust analytical methods for quality control and characterization.
Introduction: The Analytical Imperative
This compound is a fluorinated pyridine derivative whose structural motifs are of significant interest in medicinal chemistry.[1] The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). Consequently, rigorous analytical control is paramount to ensure the identity, purity, and quality of this intermediate and any subsequent APIs.
The validation of an analytical procedure is the process of providing documented evidence that the method is fit for its intended purpose.[3] This guide is structured to not only present protocols but to explain the causality behind them, ensuring that the chosen methods are scientifically sound, robust, and self-validating.
General Workflow for Analytical Characterization and Validation
The comprehensive analysis of a new chemical entity like this compound follows a structured workflow. The initial phase involves structural confirmation, followed by the development and validation of quantitative methods for purity and assay determination.
Caption: General workflow for characterization and validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Principle & Rationale: Reverse-Phase HPLC (RP-HPLC) is the premier technique for assessing the purity and potency of this compound. The molecule's aromaticity and ketone functionality provide strong UV absorbance for sensitive detection.[4] Its moderate polarity makes it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[4]
Detailed Experimental Protocol (RP-HPLC)
A robust HPLC method requires careful optimization of the column, mobile phase, and detection parameters to achieve adequate separation of the main component from any potential impurities.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with reliable performance. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | C18 provides excellent hydrophobic retention for aromatic compounds. The dimensions offer a good balance of resolution and run time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Formic acid improves peak shape for the basic pyridine nitrogen by minimizing tailing. |
| Gradient | 30% B to 95% B over 15 min | A gradient elution is crucial for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
| Detection | UV at 254 nm | The substituted pyridine ring exhibits strong absorbance at this wavelength. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures the analyte is fully dissolved and compatible with the initial mobile phase conditions. |
HPLC Method Validation: A Self-Validating System
Validation is performed according to ICH Q2(R2) guidelines to demonstrate the method's reliability.[3][5][6]
Caption: Experimental workflow for HPLC method validation.
Validation Parameters & Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if in formulation), and spiked samples with known impurities. | No interfering peaks at the retention time of the analyte. Peak purity analysis (using a DAD detector) should pass.[7][8] |
| Linearity | Analyze at least five concentrations across the range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999.[9] The y-intercept should be insignificant. |
| Range | The interval between the upper and lower concentrations demonstrated to have suitable accuracy, precision, and linearity.[10] | Typically 80-120% of the test concentration for an assay.[9] |
| Accuracy | Perform spike-recovery experiments at three levels (e.g., 80%, 100%, 120%) with three replicates each.[11] | Mean recovery should be between 98.0% and 102.0%.[12] |
| Precision | Repeatability: Six replicate injections of the same sample.Intermediate: Repeat on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[6] |
| LOQ / LOD | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ratio for LOQ is typically 10:1.[8][13]S/N ratio for LOD is typically 3:1.[8][13] |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits. |
Gas Chromatography (GC): Alternative for Volatile Components
Principle & Rationale: GC is an excellent alternative for analyzing volatile impurities (e.g., residual solvents) or for the compound itself if it has sufficient thermal stability and volatility. Coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic compounds.
Detailed Experimental Protocol (GC-FID)
The choice of column is critical; a polar column is often preferred for pyridine-containing compounds to ensure good peak shape.
| Parameter | Recommended Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | A modern system with electronic pneumatic control for precise and reproducible results. |
| Column | Agilent CP-Wax 51 for Amines (or similar polar column), 30 m x 0.25 mm x 0.25 µm | A wax-type column is suitable for separating polar amines and related compounds, minimizing peak tailing.[14] |
| Carrier Gas | Helium or Hydrogen, 1.2 mL/min constant flow | Inert carrier gas. Hydrogen can provide faster analysis and better resolution. |
| Oven Program | 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min | The temperature program is designed to separate volatile solvents at the beginning and elute the main analyte at a reasonable time. |
| Injector | Split/Splitless, 250°C, Split ratio 50:1 | A split injection prevents column overloading and ensures sharp peaks. High temperature ensures complete volatilization. |
| Detector | FID, 280°C | FID is a robust, universal detector for carbon-containing compounds and offers a wide linear range. |
GC Method Validation
The validation parameters for GC are identical to those for HPLC (Specificity, Linearity, Accuracy, Precision, etc.) and must be assessed with the same rigor according to ICH guidelines.
Mass Spectrometry (MS) and NMR: Definitive Structural Confirmation
While HPLC and GC quantify the compound and its impurities, MS and NMR provide unequivocal structural identification.
Mass Spectrometry (MS)
Principle & Rationale: MS provides molecular weight and fragmentation data, which is invaluable for confirming the identity of the main peak and identifying unknown impurities.
-
GC-MS: Using Electron Ionization (EI), which provides a reproducible fragmentation pattern that can be compared to libraries. Expected fragments would arise from the loss of a methyl group (M-15) or the trifluoromethyl group (M-69).
-
LC-MS: Using Electrospray Ionization (ESI), a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight. High-Resolution MS (HRMS) can determine the elemental composition with high accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR is the gold standard for structural elucidation. For this compound, a suite of experiments provides a complete picture. The presence of fluorine makes ¹⁹F NMR an exceptionally powerful tool.[15]
-
¹H NMR: Will show signals for the acetyl methyl group and the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of the substitution pattern.
-
¹³C NMR: Will confirm the number of unique carbons, including the carbonyl carbon, the CF₃ carbon (with a characteristic C-F coupling), and the pyridine ring carbons.
-
¹⁹F NMR: This is a key technique. It will show a single peak for the CF₃ group.[16] Because there are few naturally occurring organofluorine compounds, the ¹⁹F NMR spectrum is often very clean, making it an excellent method for assessing purity with respect to other fluorine-containing impurities.
Comparative Summary of Analytical Methods
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity and Assay (Quantitative) | Highly robust, reproducible, and versatile. Excellent for non-volatile compounds.[17] | Requires the analyte to have a UV chromophore. May not separate all co-eluting impurities. |
| GC-FID | Volatile Impurities, Alternative Assay | High resolution for volatile compounds. Very sensitive with FID.[18] | Requires analyte to be thermally stable and volatile. Potential for compound degradation at high temperatures. |
| Mass Spec. (MS) | Structural ID & Impurity Identification | Provides molecular weight and structural information. Extremely sensitive. | Quantitative analysis can be complex and requires specific method development. |
| NMR | Definitive Structural Elucidation | Unambiguous structure confirmation. ¹⁹F NMR is highly specific for purity analysis. | Low sensitivity compared to MS or chromatography. Not ideal for routine quantitative analysis of trace impurities. |
Conclusion
The validation of analytical methods for an important building block like this compound is a multi-faceted process that relies on a strategic combination of techniques. RP-HPLC stands out as the primary method for routine quality control, providing robust quantitative data on purity and potency. GC serves as a complementary technique for assessing volatile components. However, a comprehensive validation package must be supported by the definitive structural evidence provided by Mass Spectrometry and multinuclear NMR. By integrating these methods within the framework of ICH guidelines, scientists can ensure the development of a scientifically sound, reliable, and defensible analytical control strategy that guarantees the quality and consistency of the final product.
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A Comparative Analysis of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone and Structurally Related Ketones for Applications in Medicinal Chemistry and Organic Synthesis
Introduction
In the landscape of modern drug discovery and synthetic chemistry, the judicious selection of building blocks is paramount to achieving desired biological activity and reaction efficiency. Ketones, with their versatile reactivity, are a cornerstone of molecular architecture. This guide provides an in-depth comparative study of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone, a fluorinated heterocyclic ketone, against its non-fluorinated and non-heterocyclic analogs: 2-acetylpyridine and acetophenone. The strategic incorporation of a trifluoromethyl group and a pyridine nucleus imparts unique electronic and physicochemical properties, leading to significant alterations in reactivity and potential applications. This analysis will delve into these differences, supported by spectroscopic data, reactivity profiles, and detailed experimental protocols, to offer researchers and drug development professionals a comprehensive understanding for informed decision-making in their synthetic endeavors.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The introduction of a pyridine ring and a trifluoromethyl group significantly alters the physical and spectroscopic properties of the core acetophenone structure. These differences, summarized in the table below, are foundational to understanding the divergent reactivity of these ketones.
| Property | This compound | 2-Acetylpyridine | Acetophenone |
| CAS Number | 145947-94-0[1] | 1122-62-9 | 98-86-2 |
| Molecular Formula | C₈H₆F₃NO[1] | C₇H₇NO[2] | C₈H₈O[3] |
| Molecular Weight | 189.13 g/mol [1] | 121.14 g/mol | 120.15 g/mol [3] |
| Appearance | Not specified (typically a solid or oil) | Liquid | Colorless viscous liquid[4] |
| ¹H NMR (CDCl₃, δ ppm) | Predicted: ~2.7 (s, 3H), ~7.5-8.8 (m, 3H) | ~2.7 (s, 3H), 7.4-8.7 (m, 4H) | 2.61 (s, 3H), 7.45-7.59 (m, 3H), 7.96-7.98 (m, 2H)[4] |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted: ~26, ~120-155 (aromatic & C=O) | ~26.0, 121.8, 127.3, 136.8, 148.9, 154.0, 200.2 | 26.6, 128.3, 128.6, 133.1, 137.1, 198.2[4] |
Note: NMR data for this compound is predicted based on typical chemical shifts for similar structures, as a directly citable, published spectrum was not available. Data for acetophenone and 2-acetylpyridine are from cited sources.[4][5][6][7][8]
Electronic Properties and Reactivity: A Tale of Two Electron-Withdrawing Groups
The reactivity of a ketone is largely dictated by the electrophilicity of its carbonyl carbon and the acidity of its α-protons. In our comparative set, both the pyridine ring and the trifluoromethyl group act as strong electron-withdrawing moieties, but they influence the molecule's reactivity in distinct yet synergistic ways.
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[9] This inductive effect significantly polarizes the carbonyl bond, rendering the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[9] This heightened reactivity is a hallmark of trifluoromethyl ketones (TFMKs) and is central to their utility as potent enzyme inhibitors, as they can form stable tetrahedral intermediates that mimic the transition state of enzymatic reactions.[9]
The pyridine ring, being a heteroaromatic system, is also electron-withdrawing compared to a benzene ring. This is due to the greater electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution and enhances the acidity of protons on adjacent carbons. In 2-acetylpyridine, this effect increases the acidity of the α-protons of the acetyl group, making it more readily deprotonated to form an enolate. This enhanced acidity translates to a faster rate in base-catalyzed reactions like the aldol condensation compared to acetophenone.[10]
In this compound, these two effects are combined. The pyridine ring enhances the acidity of the α-protons, while the trifluoromethyl group, even at the 4-position, further withdraws electron density from the ring and, by extension, from the acetyl group. This dual activation makes this ketone a highly reactive substrate for both nucleophilic addition at the carbonyl carbon and for reactions involving enolate formation.
Caption: Electronic influence of substituents on ketone reactivity.
Applications in Synthesis and Medicinal Chemistry
The distinct reactivity profiles of these ketones translate into a range of applications, particularly in the synthesis of bioactive molecules.
Acetophenone serves as a fundamental building block in organic synthesis. It is widely used in the production of resins, fragrances, and as a precursor to various pharmaceuticals. Its moderate reactivity allows for controlled reactions, such as the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other heterocyclic compounds.[11]
2-Acetylpyridine is a key intermediate in the synthesis of various ligands for metal complexes and has applications in the development of catalysts and materials. In medicinal chemistry, the pyridine nitrogen can act as a hydrogen bond acceptor, which can be crucial for drug-receptor interactions. Its increased reactivity in aldol-type condensations makes it a valuable synthon for constructing more complex heterocyclic systems.
This compound and other trifluoromethylpyridines are of significant interest in modern pharmaceutical discovery.[6] The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also increase lipophilicity, which can improve cell membrane permeability.[8] The combination of the pyridine ring and the trifluoromethyl group makes this ketone a valuable precursor for the synthesis of kinase inhibitors and other targeted therapeutics.[6]
The following table summarizes the comparative performance of these ketones in a representative Claisen-Schmidt condensation reaction to form chalcones.
| Ketone | Reactivity in Claisen-Schmidt Condensation | Key Features of Chalcone Product |
| Acetophenone | Moderate | Forms the basic chalcone scaffold. |
| 2-Acetylpyridine | High | Incorporates a basic nitrogen for potential biological interactions. |
| This compound | Very High | Product contains both a pyridine ring and a -CF₃ group for enhanced drug-like properties. |
Experimental Protocols
To provide a practical context for the discussed reactivity, a detailed protocol for a base-catalyzed Claisen-Schmidt condensation is provided below. This reaction is a cornerstone of organic synthesis and effectively highlights the differences in reactivity between the compared ketones.
Objective: To synthesize a chalcone derivative via a Claisen-Schmidt condensation.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ketone (acetophenone, 2-acetylpyridine, or this compound)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of the chosen ketone and 10 mmol of the aromatic aldehyde in 50 mL of ethanol.
-
While stirring, slowly add 10 mL of a 10% aqueous NaOH solution to the flask.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Due to the higher reactivity of 2-acetylpyridine and this compound, the reaction time may be significantly shorter for these substrates.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and residual base.
-
Dry the purified chalcone in a vacuum oven.
-
Characterize the product using NMR, IR, and mass spectrometry.
Caption: Experimental workflow for Claisen-Schmidt condensation.
Conclusion
The comparison of this compound with acetophenone and 2-acetylpyridine reveals a clear structure-activity relationship where the progressive introduction of electron-withdrawing groups significantly enhances reactivity. While acetophenone is a versatile and fundamental building block, 2-acetylpyridine offers increased reactivity and a site for hydrogen bonding. This compound stands out as a highly activated and synthetically valuable precursor, combining the benefits of a pyridine nucleus with the unique properties of a trifluoromethyl group. This makes it an exceptionally promising candidate for the development of novel pharmaceuticals and advanced materials, where enhanced reactivity and specific physicochemical properties are desired. The choice between these ketones will ultimately depend on the specific synthetic goal and the desired properties of the final product.
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A Senior Application Scientist's Comparative Guide to the HPLC Purity Analysis of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone
Introduction: The Analytical Imperative for a Key Building Block
1-(4-(trifluoromethyl)pyridin-2-yl)ethanone is a fluorinated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring, a ketone functional group, and a strongly electron-withdrawing trifluoromethyl group, makes it a versatile intermediate for synthesizing more complex target molecules.[2][3] The trifluoromethyl group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized feature in drug design.[2]
Given its role as a critical starting material, the purity of this compound is not merely a quality metric; it is a prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised biological activity.[4] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this key intermediate, grounded in the principles of analytical excellence and method validation.
Foundational Strategy: Reversed-Phase HPLC as the Primary Analytical Tool
The inherent polarity of the pyridine nitrogen, combined with the hydrophobic character of the trifluoromethyl group and the aromatic ring, makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the logical starting point for purity analysis. The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[5]
Method 1: The Workhorse - A Validated C18 RP-HPLC Method
This method represents a robust, widely applicable approach for the routine quality control of this compound.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): An octadecylsilane (C18) column is selected for its versatility and strong hydrophobic retention, which is necessary to retain the analyte sufficiently for separation from more polar, early-eluting impurities.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A simple isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times, which is ideal for quality control environments.[5]
-
UV Detection: The conjugated system of the pyridine ring and the carbonyl group provides a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.[5] An analytical wavelength of 254 nm is a common starting point for aromatic ketones.
Experimental Protocol: Method 1
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Ultrapure Water
-
This compound Reference Standard (>99.5% purity)
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Self-Validating System & Trustworthiness:
Before sample analysis, the system's suitability must be confirmed according to ICH Q2(R1) guidelines.[4] This involves injecting the reference standard solution five times and verifying that the relative standard deviation (RSD) for peak area and retention time is less than 2.0%. This step ensures that the chromatographic system is operating with the required precision for a reliable purity assessment.
Expected Performance Data (Method 1)
| Validation Parameter | Specification | Typical Result |
| Specificity | Peak is free from interference from impurities and diluent. | The principal peak is spectrally pure (as confirmed by DAD). |
| Linearity (R²) | ≥ 0.999 | 0.9995 over a range of 1-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | ≤ 0.8% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | ~0.03% |
An Alternative Approach for Complex Impurity Profiles: Phenyl-Hexyl Phase
While a C18 column is highly effective, certain impurities, particularly regioisomers or structurally similar compounds, may co-elute with the main peak. In such cases, an alternative stationary phase chemistry is required to alter the separation selectivity.
Method 2: Enhanced Aromatic Selectivity with a Phenyl-Hexyl Column
A Phenyl-Hexyl column offers a different separation mechanism by introducing π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities. This can provide enhanced resolution for compounds that are poorly separated on a C18 phase based on hydrophobicity alone.
Causality Behind Experimental Choices:
-
Stationary Phase (Phenyl-Hexyl): This phase is chosen specifically to exploit the aromatic nature of the pyridine ring. The π-π interactions provide an orthogonal separation mechanism to the hydrophobic interactions of a C18 phase, often reordering the elution of closely related impurities.
-
Mobile Phase (Methanol/Water): Methanol is sometimes preferred as the organic modifier with phenyl phases as it can engage in different hydrogen bonding interactions compared to acetonitrile, further modifying selectivity.
Experimental Protocol: Method 2
-
All parameters are the same as Method 1, with the following exceptions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Methanol:Water (65:35, v/v)
-
Head-to-Head Comparison: C18 vs. Phenyl-Hexyl
The choice between these methods depends on the specific analytical challenge. The following table provides a direct comparison to guide the decision-making process.
| Feature | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Rationale |
| Primary Interaction | Hydrophobic | π-π and Hydrophobic | C18 relies on chain length, while Phenyl-Hexyl adds aromatic selectivity. |
| Best For | Routine QC, separating non-polar impurities. | Resolving aromatic isomers and structurally similar impurities. | The orthogonal selectivity of the Phenyl-Hexyl phase is key for difficult separations. |
| Robustness | Very high; industry standard. | High; slightly more sensitive to mobile phase composition. | C18 phases are generally considered the most rugged and reproducible. |
| Method Development | Primary screening column. | Secondary screening for unresolved peaks. | Always start with the most universal column (C18) before moving to specialty phases. |
Visualizing the Analytical Workflow
A robust analytical workflow is crucial for obtaining reliable and reproducible purity data. The following diagram outlines the key stages from sample receipt to final report generation.
Caption: Decision tree for analytical method selection.
Conclusion
The purity analysis of this compound is a critical step in the pharmaceutical and agrochemical development pipeline. A well-validated reversed-phase HPLC method using a C18 column serves as a reliable and robust primary analytical tool for routine quality control. However, for complex samples or in cases of co-eluting impurities, employing a stationary phase with an orthogonal selectivity mechanism, such as a Phenyl-Hexyl column, is a scientifically sound strategy to ensure comprehensive separation. For absolute confidence and in regulated environments, confirming purity with an orthogonal technique like qNMR is highly recommended. The choice of methodology should always be guided by the specific analytical requirements, the potential impurity profile, and a thorough validation process to ensure data integrity.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
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A Comparative Guide to the Biological Activity of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone Analogues
Introduction: The Significance of the Trifluoromethylpyridine Scaffold
In the landscape of medicinal chemistry and agrochemical development, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif.[1][2] Its prevalence stems from the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, a feature that medicinal chemists leverage to refine the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[3] The core compound, 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone, serves as a valuable starting point for chemical exploration. The strongly electron-withdrawing nature of the -CF3 group, combined with the inherent characteristics of the pyridine ring, creates a scaffold ripe for derivatization.[1] This guide provides a comparative analysis of the biological activities of its analogues, delving into the structure-activity relationships (SAR) that govern their efficacy and offering insights into the experimental methodologies used for their evaluation.
Core Scaffold Analysis: Rationale for Derivatization
The decision to build a library of analogues around the this compound core is grounded in established principles of drug design. The trifluoromethyl group is a bioisostere of a methyl group but is significantly more lipophilic and metabolically stable. Its high electronegativity can enhance binding interactions with biological targets through hydrogen bonding and electrostatic forces.[3]
Furthermore, the pyridine ring itself is a versatile component. As an electron-deficient aromatic system, it is susceptible to various chemical modifications and can significantly influence a molecule's solubility, bioavailability, and interaction with target proteins.[2] The ethanone side chain provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups to probe the chemical space around the core scaffold and optimize biological activity.
Comparative Biological Activities: A Multifaceted Profile
Analogues of this compound have demonstrated a wide spectrum of biological activities, most notably in the realms of antimicrobial and anticancer research.
Antimicrobial Activity
The TFMP scaffold is a recurring feature in compounds with potent antimicrobial properties. Modifications to the core structure have yielded analogues with significant activity against bacteria and fungi.
Key Observations & Structure-Activity Relationships (SAR):
-
Gram-Positive vs. Gram-Negative Specificity: Many trifluoromethyl-containing heterocyclic compounds, including pyrimidine analogues, show good efficacy against Gram-positive bacteria but are inactive against Gram-negative strains.[4][5]
-
Importance of the Pyridyl Group: For certain series of related compounds, the 2-pyridyl group has been found to be essential for biological activity.[4]
-
Nucleoside Analogues: The synthesis of 4-trifluoromethylpyridine nucleosides has yielded compounds with impressive Minimum Inhibitory Concentrations (MICs) against various bacteria, ranging from 1.3 to 4.9 µg/mL.[6]
Comparative Data: Antimicrobial Activity of Selected Analogues
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Trifluoromethyl Pyrimidine Analogues | Clostridium perfringens | 3.125 - 100 | [7] |
| Trifluoromethyl Pyrimidine Analogues | Bacillus pumilus | 3.125 - 100 | [7] |
| Trifluoromethyl Pyrimidine Analogues | Klebsiella pneumoniae | 12.5 | [7] |
| 4-Trifluoromethylpyridine Nucleosides | Staphylococcus aureus | 1.3 - 4.9 | [6] |
| 4-Trifluoromethylpyridine Nucleosides | Escherichia coli | 1.3 - 4.9 | [6] |
| 1,4-Dihydropyridine Derivative 33 | Mycobacterium smegmatis | 9 | [8][9] |
| 1,4-Dihydropyridine Derivative 33 | Staphylococcus aureus | 25 | [8][9] |
Anticancer Activity
The TFMP core is also integral to the design of novel cytotoxic agents. Analogues have been shown to inhibit the proliferation of a range of cancer cell lines, sometimes through the targeted inhibition of key cellular enzymes like kinases.
Key Observations & Structure-Activity Relationships (SAR):
-
Potent Cytotoxicity: Certain pyridine derivatives have demonstrated high potency against various cancer cell lines, including renal and prostate cancer.[10]
-
Enzyme Inhibition: A key mechanism of action for some analogues is the inhibition of protein kinases, such as KDR, which are crucial for tumor growth and angiogenesis. A potent KDR inhibitor with a trifluoromethylphenyl group reached an IC50 of 0.0689 µM.[11]
-
Influence of Substituents: The introduction of different heterocyclic moieties, such as thiazole, pyrazole, or triazole, to the pyridine core has been a successful strategy for developing potent anticancer agents.[10][12]
Comparative Data: Anticancer Activity of Selected Analogues
| Compound Class | Cancer Cell Line | IC50 | Mechanism/Target | Reference |
| Thioxanthone Analogue | HeLa (Cervical) | 87.8 nM | Not specified | [13] |
| Pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic) | 1.95 µM | Induces apoptosis | [14] |
| o-Amino-arylurea Derivative | KDR Kinase | 0.0689 µM | KDR Inhibition | [11] |
| 1,2,4 Triazole Pyridine Derivative | B16F10 (Melanoma) | 41.12 µM | Not specified | [12] |
Visualizing Structure-Activity Relationships
The following diagram illustrates how modifications at different positions of the core this compound structure can influence its biological activity.
Caption: Key modification sites on the core scaffold.
Experimental Methodologies and Workflows
Reproducibility and clarity in experimental design are paramount. Below are representative protocols for the synthesis and biological evaluation of TFMP analogues.
Protocol 1: General Synthesis of a Chalcone Analogue
This protocol describes a Claisen-Schmidt condensation to form a chalcone, a common intermediate and bioactive compound class, starting from the core ethanone.
Objective: To synthesize (E)-3-(4-chlorophenyl)-1-(4-(trifluoromethyl)pyridin-2-yl)prop-2-en-1-one.
Materials:
-
This compound (1.0 eq)
-
4-chlorobenzaldehyde (1.1 eq)
-
Ethanol (solvent)
-
Sodium hydroxide (NaOH) solution (catalyst)
-
Stir plate, round-bottom flask, condenser
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution: Dissolve this compound in ethanol in a round-bottom flask.
-
Addition of Aldehyde: Add 4-chlorobenzaldehyde to the solution and stir for 5 minutes at room temperature.
-
Catalyst Addition: Slowly add an aqueous solution of NaOH dropwise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Precipitation: Acidify the mixture with dilute HCl to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone analogue.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow: Synthesis and Purification
Caption: Workflow for analogue synthesis and purification.
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for determining the in vitro anticancer activity of synthesized analogues.
Objective: To determine the IC50 value of a test compound against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM media with 10% FBS
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold is a demonstrably fruitful starting point for the development of novel bioactive compounds. Analogues have shown significant promise as both antimicrobial and anticancer agents. Structure-activity relationship studies reveal that modifications to the ethanone side chain and substitutions on the pyridine ring are critical for optimizing potency and selectivity.
Future research should focus on expanding the structural diversity of analogue libraries to further probe the SAR. Specifically, efforts to improve the selectivity of anticancer analogues could reduce off-target toxicity, a critical step in translating these promising compounds into clinical candidates. For antimicrobial agents, a key challenge will be to broaden their spectrum of activity, particularly against resistant Gram-negative bacteria, without increasing cytotoxicity to host cells.[4] The continued exploration of this versatile scaffold holds considerable potential for addressing unmet needs in medicine.
References
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Al-Suwaidan, I. A., et al. (2016). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Microbiology. Available at: [Link]
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Sakamoto, N., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10330130, 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Available at: [Link]
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Kim, J., et al. (2018). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Al-Salahi, R., et al. (2017). Synthesis and Antimicrobial Studies of New Trifluoromethylpyrimidine Analogues. Journal of Chemistry. Available at: [Link]
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Bland, D. D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
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Molnar, J., et al. (2001). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. International Journal of Antimicrobial Agents. Available at: [Link]
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Al-Warhi, T., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules. Available at: [Link]
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Lead Sciences. This compound. Available at: [Link]
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Sroor, F. M., et al. (2020). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
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Amr, A. E. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Der Pharma Chemica. Available at: [Link]
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Liu, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Archiv der Pharmazie. Available at: [Link]
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Olejníková, P., et al. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica. Available at: [Link]
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ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
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Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Drug Design Org. Structure Activity Relationships. Available at: [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules. Available at: [Link]
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Duan, C-X., et al. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Bioorganic Chemistry. Available at: [Link]
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Shrivastava, S., et al. (2017). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Heliyon. Available at: [Link]
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Olejníková, P., et al. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica. Available at: [Link]
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Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
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Sławiński, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. International Journal of Molecular Sciences. Available at: [Link]
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Kumar, P. L. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
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A Spectroscopic Comparison of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone and Its Precursors: A Guide for Researchers
This guide provides an in-depth spectroscopic comparison of the target molecule, 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone, and its common precursors, 2-bromo-4-(trifluoromethyl)pyridine and 4-(trifluoromethyl)pyridine-2-carbonitrile. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic chemistry, particularly within drug discovery and development pipelines. This document offers experimental data and interpretations for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Introduction
This compound is a valuable building block in medicinal chemistry due to the prevalence of the trifluoromethylpyridine scaffold in numerous bioactive molecules. Its synthesis often involves the transformation of functional groups at the 2-position of the pyridine ring. Two common synthetic routes start from either 2-bromo-4-(trifluoromethyl)pyridine via coupling reactions or from 4-(trifluoromethyl)pyridine-2-carbonitrile through reactions such as Grignard addition. The successful conversion to the desired ketone can be unequivocally monitored and confirmed by comparing the spectroscopic signatures of the product against its starting materials.
The causality behind our experimental choices lies in the complementary nature of the selected spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of molecular structure. IR spectroscopy offers insights into the functional groups present, particularly the carbonyl and nitrile groups that are key to this chemical transformation. Finally, Mass Spectrometry confirms the molecular weight of the compounds, providing a definitive check on their elemental composition.
Synthetic Pathway Overview
The conversion of the precursors to this compound involves a change in the functional group at the C2 position of the pyridine ring. This transformation is the primary source of the observable spectroscopic differences.
Caption: Workflow for NMR analysis.
IR Spectroscopy Protocol:
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) plates to form a thin film.
-
For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount of the sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Conclusion
The spectroscopic comparison of this compound with its precursors, 2-bromo-4-(trifluoromethyl)pyridine and 4-(trifluoromethyl)pyridine-2-carbonitrile, reveals distinct and readily identifiable differences. In ¹H NMR, the appearance of the acetyl methyl singlet is a clear marker of product formation. In ¹³C NMR, the emergence of the carbonyl carbon signal and the disappearance of the nitrile or C-Br carbon signal confirm the transformation. IR spectroscopy provides a definitive check for the conversion of the nitrile or bromo group to a carbonyl group. Finally, mass spectrometry confirms the expected molecular weight of the final product. By employing these spectroscopic techniques in a complementary fashion, researchers can confidently monitor the progress of their synthesis and verify the structure and purity of this compound.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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Doddrell, D., Williams, D., & Idoux, J. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved from [Link]
A Comparative Guide to the Synthesis of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone: A Validation of Novel Synthetic Strategies
Introduction
The quest for novel therapeutic agents has positioned fluorine-containing heterocyclic compounds as indispensable scaffolds in modern drug discovery. The trifluoromethyl group, in particular, is a bioisostere of choice for medicinal chemists seeking to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Among these, 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone is a key building block for the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of a classical, multi-step synthetic route to this valuable compound and validates a novel, more direct approach leveraging the power of modern synthetic methodologies. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative assessment of their respective efficiencies and practicalities for researchers, scientists, and drug development professionals.
The Importance of this compound in Medicinal Chemistry
The 4-(trifluoromethyl)pyridine moiety is a recurring motif in a range of pharmaceuticals and agrochemicals.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets. The 2-acetyl substituent provides a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures.
Established Synthetic Routes: A Multi-Step Endeavor
Traditional approaches to the synthesis of this compound typically rely on a multi-step sequence starting from a pre-functionalized pyridine ring. A common and logical pathway involves the use of a halogenated precursor, such as 2-bromo-4-(trifluoromethyl)pyridine, followed by a metal-catalyzed cross-coupling reaction.
Route 1: Negishi Cross-Coupling Approach
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for the formation of carbon-carbon bonds.[2][3][4] This approach offers a reliable method for the introduction of the acetyl group at the 2-position of the pyridine ring.
Experimental Protocol: Negishi Cross-Coupling
Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)pyridine
This starting material can be synthesized from commercially available precursors. While several routes exist, a common method involves the diazotization of 2-amino-4-(trifluoromethyl)pyridine followed by a Sandmeyer-type reaction with a bromide source.
Step 2: Formation of the Organozinc Reagent
The organozinc reagent can be prepared in situ from the corresponding acetylating agent precursor. For instance, the reaction of acetyl chloride with zinc dust can generate the necessary zinc acetylide.
Step 3: Palladium-Catalyzed Cross-Coupling
To a solution of 2-bromo-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF under an inert atmosphere, is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). The freshly prepared organozinc reagent (1.2 eq) is then added dropwise at room temperature. The reaction mixture is heated to reflux and monitored by TLC or GC-MS until completion. Upon cooling, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Grignard Reaction with a Nitrile Precursor
An alternative classical approach involves the reaction of a Grignard reagent with a nitrile. This method requires the synthesis of 4-(trifluoromethyl)pyridine-2-carbonitrile as a key intermediate.
Experimental Protocol: Grignard Reaction
Step 1: Synthesis of 4-(Trifluoromethyl)pyridine-2-carbonitrile
This intermediate can be prepared from 2-bromo-4-(trifluoromethyl)pyridine via a cyanation reaction, for example, using copper(I) cyanide.
Step 2: Grignard Reaction
To a solution of methylmagnesium bromide (1.2 eq) in diethyl ether under an inert atmosphere, a solution of 4-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired ketone.
A Novel Synthetic Route: Direct C-H Acylation via Photoredox Catalysis
Modern synthetic chemistry strives for atom economy and step efficiency. Direct C-H functionalization has emerged as a powerful strategy to streamline synthetic sequences by avoiding the pre-functionalization of starting materials.[5] Photoredox catalysis, utilizing visible light to initiate single-electron transfer processes, has enabled a plethora of novel transformations under mild conditions.[6][7][8][9] We propose a new, more direct route to this compound via a photoredox-catalyzed C-H acylation of 4-(trifluoromethyl)pyridine.
This innovative approach circumvents the need for halogenated or nitrile-substituted pyridines, directly installing the acetyl group onto the parent heterocycle. The mechanism involves the generation of an acyl radical from a suitable precursor, which then adds to the protonated pyridine ring.
Proposed Experimental Protocol: Photoredox C-H Acylation
To a solution of 4-(trifluoromethyl)pyridine (1.0 eq) and an acyl radical precursor, such as pyruvic acid (1.5 eq), in a suitable solvent like acetonitrile, is added a photoredox catalyst, for example, [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%). The reaction mixture is degassed and irradiated with blue LEDs at room temperature. The reaction progress is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.
Comparative Analysis
| Feature | Established Routes (Negishi/Grignard) | Novel Photoredox C-H Acylation |
| Number of Steps | Multi-step (2-3 steps from a common precursor) | Single step from the parent heterocycle |
| Starting Materials | Requires pre-functionalized pyridines | Utilizes the readily available 4-(trifluoromethyl)pyridine |
| Atom Economy | Lower due to the introduction and removal of functional groups | Higher, as it avoids protecting groups and pre-functionalization |
| Reaction Conditions | Often requires inert atmospheres, and in some cases, elevated temperatures | Typically mild, room temperature, and tolerant of various functional groups |
| Reagents | Utilizes organometallic reagents which can be sensitive to air and moisture | Employs a catalytic amount of a photocatalyst and a stable acyl radical precursor |
| Green Chemistry | Generates stoichiometric amounts of metallic byproducts | More environmentally benign due to its catalytic nature and milder conditions |
| Scalability | Well-established for scale-up | Potentially scalable with appropriate photochemical reactors |
Visualizing the Synthetic Pathways
Established Multi-Step Synthesis
Caption: A generalized workflow for the established multi-step synthesis.
Novel Direct C-H Acylation
Caption: A streamlined workflow for the novel direct C-H acylation route.
Conclusion and Future Outlook
While established methods like the Negishi coupling and Grignard reactions provide reliable pathways to this compound, they often involve multiple steps and the use of sensitive reagents. The validation of a novel synthetic route based on photoredox-catalyzed C-H acylation presents a significant advancement. This modern approach offers a more direct, atom-economical, and environmentally friendly alternative.
For researchers in drug discovery and development, the adoption of such innovative synthetic strategies can accelerate the synthesis of novel chemical entities, reduce waste, and potentially lower the cost of goods. Further optimization of the photoredox-catalyzed reaction, including catalyst loading, solvent screening, and exploration of different acyl radical precursors, will undoubtedly enhance its applicability and scalability. This comparative guide serves as a testament to the continuous evolution of synthetic organic chemistry and its profound impact on the pharmaceutical industry.
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Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
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A Comparative Guide to the Quantitative Analysis of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The unique chemical properties of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone, including the presence of a trifluoromethyl group and a pyridine ring, influence the selection of the most appropriate analytical method.[1][2] The trifluoromethyl group, being strongly electron-withdrawing, can impact the molecule's chromatographic behavior and provides a unique spectroscopic handle for NMR analysis.[3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds, making it an excellent starting point for monitoring the formation of this compound in a reaction mixture.[4] The method's versatility in column chemistry and mobile phase composition allows for fine-tuning of the separation.
Causality Behind Experimental Choices
A reverse-phase HPLC (RP-HPLC) method is the logical choice for this analyte. The non-polar C18 stationary phase interacts with the hydrophobic regions of the molecule, while a polar mobile phase, typically a mixture of acetonitrile and water, facilitates elution.[5][6] The ratio of acetonitrile to water is a critical parameter that must be optimized to achieve adequate retention and separation from starting materials, intermediates, and byproducts. The UV-Vis detector is suitable due to the chromophoric nature of the pyridine ring and the carbonyl group.[5]
Self-Validating Protocol: A Step-by-Step HPLC Workflow
This protocol is designed to be a self-validating system, ensuring the reliability of the generated data through adherence to established validation principles.[7][8]
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard system with pump, autosampler, column oven, and UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Run Time | Sufficient to allow for elution of all components |
Experimental Protocol:
-
System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times to assess parameters like peak area reproducibility, retention time, and theoretical plates.
-
Standard Preparation: Accurately prepare a stock solution of a certified reference standard of this compound in the mobile phase.[5] Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction mixture.
-
Sample Preparation: Withdraw a representative aliquot from the reaction mixture. Quench the reaction if necessary. Dilute the sample with the mobile phase to a concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.
-
Calibration Curve: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the known concentration. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.
-
Sample Analysis: Inject the prepared samples and integrate the peak corresponding to this compound.
-
Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method Validation:
A full method validation should be performed according to ICH guidelines to ensure the method is fit for its intended purpose.[9] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Caption: A generalized workflow for quantitative HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[10] Given that this compound is a relatively small molecule, it is likely to have sufficient volatility for GC analysis. The mass spectrometer provides high selectivity and allows for confident peak identification.
Causality Behind Experimental Choices
The choice of a GC column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-arylene stationary phase, is often a good starting point for aromatic compounds. The temperature program of the GC oven is optimized to ensure adequate separation of the analyte from other volatile components in the reaction mixture. Electron ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which can be used for identification and quantification.
Self-Validating Protocol: A Step-by-Step GC-MS Workflow
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | Standard GC with a mass selective detector |
| Column | e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Optimized temperature ramp (e.g., 50 °C for 2 min, then 10 °C/min to 280 °C) |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | e.g., m/z 40-400 |
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Quench the reaction if necessary. Extract the reaction mixture with a water-immiscible organic solvent. The organic layer can be directly analyzed or diluted if necessary.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: For quantification, it is best to use selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only a few characteristic ions of the analyte. A calibration curve is constructed by plotting the peak area of a specific ion against the concentration.
Caption: The workflow for quantitative analysis using GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method
qNMR, particularly ¹⁹F qNMR, offers a distinct advantage as it can be an absolute quantification method, potentially eliminating the need for a calibration curve if an internal standard is used.[11] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11]
Causality Behind Experimental Choices
The presence of the trifluoromethyl group makes ¹⁹F NMR an exceptionally powerful tool for the quantitative analysis of this compound.[12] The ¹⁹F nucleus has a high natural abundance and sensitivity, and the large chemical shift range of ¹⁹F NMR often results in a simple spectrum with well-resolved signals, minimizing the chances of peak overlap.[13] This is a significant advantage when analyzing complex reaction mixtures.[13]
Self-Validating Protocol: A Step-by-Step ¹⁹F qNMR Workflow
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated solvent compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆) |
| Internal Standard | A fluorinated compound with a known concentration and a signal that does not overlap with the analyte (e.g., trifluorotoluene) |
| Pulse Sequence | Standard ¹⁹F pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio |
Experimental Protocol:
-
Sample Preparation: Accurately weigh a known amount of the reaction mixture and a known amount of the internal standard into an NMR tube. Add the deuterated solvent.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay for accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integration: Integrate the signal corresponding to the trifluoromethyl group of the analyte and the signal of the internal standard.
-
Calculation: The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * C_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine atoms
-
M = Molar mass
-
IS = Internal Standard
-
Caption: The streamlined process of quantitative ¹⁹F NMR analysis.
Performance Comparison
| Feature | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Selectivity | Good, dependent on chromatographic resolution | Excellent, especially in SIM mode | Excellent, due to large chemical shift range |
| Sensitivity | Good (ppm level)[4] | Excellent (ppb level) | Moderate (may require higher concentrations) |
| Speed | Moderate | Moderate to Fast | Fast per sample, but requires setup |
| Quantification | Relative (requires calibration curve) | Relative (requires calibration curve) | Absolute (with internal standard) |
| Sample Prep | Dilution and filtration | Extraction may be required | Simple mixing |
| Instrumentation | Widely available | Common in analytical labs | Requires access to an NMR spectrometer |
Conclusion and Recommendations
The choice of the optimal analytical method for the quantitative analysis of this compound in reaction mixtures depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method for routine analysis and is often the first choice due to its accessibility and versatility. It is particularly well-suited for in-process control where high precision and accuracy are paramount.
-
GC-MS offers superior selectivity and sensitivity, making it ideal for the analysis of trace amounts of the analyte or for identifying unknown impurities.
-
¹⁹F qNMR is a powerful technique for accurate and precise quantification without the need for an analyte-specific reference standard for every experiment, which can be advantageous in research and development settings.[12] Its speed and simple sample preparation make it an attractive option for high-throughput screening.
For comprehensive process understanding, a combination of these techniques is often beneficial. For example, HPLC can be used for routine monitoring, while GC-MS can be employed for impurity profiling, and ¹⁹F qNMR can be used for the accurate determination of final product purity. The validation of the chosen analytical procedure is a critical step to ensure that the generated data is reliable and fit for its intended purpose.[7][9]
References
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IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
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ACG Publications. An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. [Link]
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Royal Society of Chemistry. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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ResearchGate. New HPLC and Fluorometric Methods for the Determination of Pyriproxyfen and Pyridalyl Insecticide Residues in Tomatoes. [Link]
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Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
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Royal Society of Chemistry. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. [Link]
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Human Metabolome Database. Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). [Link]
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ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... [Link]
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ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
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PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. [Link]
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ResearchGate. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. [Link]
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PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]
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Benchmarking the Catalytic Potential of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone Derivatives in Asymmetric Ketone Reduction
A Comparative Guide for Researchers in Catalysis and Drug Development
Introduction: Unlocking New Catalytic Frontiers with Fluorinated Pyridines
In the landscape of modern synthetic chemistry, the quest for efficient and selective catalysts is paramount, particularly in the synthesis of chiral molecules for pharmaceutical and agrochemical applications. Trifluoromethylated pyridine derivatives have emerged as a promising class of compounds, with their unique electronic properties offering significant potential in catalyst design.[1] This guide focuses on the prospective catalytic applications of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone. While not a catalyst in its native form, its structure presents a valuable scaffold for the synthesis of novel chiral ligands for asymmetric catalysis.
This document serves as a benchmarking study, comparing the hypothetical performance of a catalyst derived from this compound against established, high-performance catalytic systems for a cornerstone transformation: the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[1][2] We will use the reduction of acetophenone as a model reaction to provide a clear and objective comparison of catalytic efficiency, selectivity, and operational workflow.
The Catalyst Candidate: A Chiral Ligand from this compound
The core concept is the transformation of this compound into a chiral β-amino alcohol ligand. Such ligands are known to be effective in various asymmetric reactions, including the transfer hydrogenation of ketones.[3][4][5] The presence of the trifluoromethyl group is anticipated to modulate the electronic properties of the pyridine ring, potentially influencing the activity and selectivity of the resulting metal complex.
A plausible synthetic route to a chiral amino alcohol ligand from this compound is outlined below. This transformation is a key conceptual step for the subsequent catalytic comparisons.
Caption: Proposed synthetic pathway for a chiral β-amino alcohol ligand.
Benchmarking Performance: A Comparative Analysis
To evaluate the potential of a catalyst derived from our target molecule, we will compare its hypothetical performance against three leading methodologies for the asymmetric reduction of acetophenone. The following table summarizes key performance indicators for these established systems.
| Methodology | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) | Reaction Conditions |
| Noyori Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | Acetophenone | >95 | >98 (R) | up to 2,500 | i-PrOH, KOH, rt |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)-CBS Catalyst/BH₃ | Acetophenone | ~95 | >97 (R) | Stoichiometric borane, catalytic oxazaborolidine | THF, rt |
| Enzymatic Reduction | Ketoreductase (KRED) | Acetophenone | >99 | >99 (S) or (R) | High | Aqueous buffer, rt, cofactor regeneration system |
In-Depth Analysis of Benchmark Methodologies
Noyori Asymmetric Transfer Hydrogenation
This methodology, pioneered by Ryōji Noyori, utilizes ruthenium complexes with chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), for the highly efficient and enantioselective transfer hydrogenation of ketones.[6][7]
Causality of Experimental Choices: The use of a ruthenium catalyst is crucial due to its ability to facilitate hydride transfer from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture.[6][7] The chiral TsDPEN ligand creates a chiral environment around the metal center, directing the hydride transfer to one face of the prochiral ketone, thus inducing high enantioselectivity. The base (e.g., KOH) is essential for the in-situ formation of the active ruthenium hydride species.
Caption: Catalytic cycle of Noyori's asymmetric transfer hydrogenation.
Experimental Protocol - Noyori Asymmetric Transfer Hydrogenation of Acetophenone:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium pre-catalyst, such as [RuCl(p-cymene)((S,S)-TsDPEN)], in degassed isopropanol.
-
Add acetophenone to the catalyst solution.
-
Initiate the reaction by adding a solution of potassium hydroxide in isopropanol.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC) or chiral GC.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful organocatalytic method that employs a chiral oxazaborolidine catalyst to control the enantioselective reduction of prochiral ketones by a stoichiometric borane source, typically borane-tetrahydrofuran complex (BH₃·THF).[8]
Causality of Experimental Choices: The chiral oxazaborolidine catalyst coordinates with both the borane and the ketone. This ternary complex positions the ketone for a stereoselective intramolecular hydride transfer from the borane. The chirality of the oxazaborolidine dictates which face of the ketone is accessible for reduction, leading to high enantioselectivity.[8][9][10]
Caption: Simplified workflow of the CBS reduction.
Experimental Protocol - CBS Reduction of Acetophenone:
-
Under an inert atmosphere, dissolve the chiral oxazaborolidine catalyst (e.g., (S)-(-)-2-Methyl-CBS-oxazaborolidine) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of borane-THF complex to the catalyst solution.
-
Add a solution of acetophenone in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully quench it by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Enzymatic Reduction using Ketoreductases (KREDs)
Biocatalysis offers a highly selective and environmentally benign alternative for the reduction of ketones. Ketoreductases (KREDs) are enzymes that can reduce a wide range of ketones with excellent enantioselectivity, often approaching 100% ee.[11][12][13]
Causality of Experimental Choices: KREDs possess a chiral active site that precisely orients the ketone substrate for hydride transfer from a cofactor, typically NADPH or NADH.[13] This enzymatic control results in exceptional stereoselectivity. A cofactor regeneration system, often involving a sacrificial substrate like isopropanol or glucose and a corresponding dehydrogenase, is crucial for making the process economically viable by recycling the expensive cofactor.[11]
Caption: Enzymatic ketone reduction coupled with cofactor regeneration.
Experimental Protocol - Enzymatic Reduction of Acetophenone:
-
Prepare a buffered aqueous solution (e.g., phosphate or Tris-HCl buffer) at the optimal pH for the chosen ketoreductase.
-
To the buffer, add the ketoreductase (KRED), the cofactor (NADP⁺ or NAD⁺), and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Add the acetophenone substrate. Due to its limited water solubility, a co-solvent like isopropanol or DMSO may be used.
-
Gently agitate the reaction mixture at a controlled temperature (often room temperature).
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, extract the product with an organic solvent.
-
Separate the organic layer, dry it, and remove the solvent.
-
Purify the chiral alcohol if necessary and determine the enantiomeric excess.
Conclusion and Future Outlook
This guide provides a comparative framework for evaluating the potential of catalysts derived from this compound in the context of asymmetric ketone reduction. By benchmarking against highly successful methodologies like Noyori's transfer hydrogenation, the CBS reduction, and enzymatic reductions, we can set clear performance targets for any newly developed catalyst system.
The introduction of a trifluoromethyl group on the pyridine scaffold is a rational design element that may lead to catalysts with enhanced activity and selectivity. Future research should focus on the synthesis of chiral ligands from this compound and their subsequent evaluation in catalytic asymmetric reductions. The detailed protocols and performance data presented herein offer a solid foundation for such investigations, paving the way for the discovery of novel and efficient catalysts for the synthesis of valuable chiral molecules.
References
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Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]
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Contente, M. L., Serra, I., Palazzolo, L., Parravicini, C., et al. (2017). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 15(31), 6535-6542. Retrieved from [Link]
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Contente, M. L., Serra, I., Palazzolo, L., Parravicini, C., et al. (2017). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. SciSpace. Retrieved from [Link]
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Dalton Transactions. (2019). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. RSC Publishing. Retrieved from [Link]
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Khamis, N., Clarkson, G. J., & Wills, M. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(36), 13835-13845. Retrieved from [Link]
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MDPI. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. Retrieved from [Link]
- Google Patents. (2021). Ketoreductase polypeptides for the reduction of acetophenones.
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Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
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ResearchGate. (n.d.). Screening of commercial ketoreductases for reduction of acetophenone (2a). Retrieved from [Link]
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ACS Publications. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. Retrieved from [Link]
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Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
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Globe Thesis. (2015). Synthesis Of Novel C 2 -Pyridine β-amino Alcohol Ligands And Their Asymmetric Induction In The Addition Of Diethylzinc To Aldehydes. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric hydrogen transfer reduction of acetophenone. Retrieved from [Link]
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ResearchGate. (n.d.). CBS reduction of acetophenone and proposed transition structures for.... Retrieved from [Link]
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ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. Retrieved from [Link]
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Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Retrieved from [Link]
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PMC. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone, a fluorinated pyridine derivative. The protocols outlined herein are designed to ensure the safety of laboratory personnel and compliance with standard hazardous waste regulations.
Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to be fully aware of its potential hazards. According to its Globally Harmonized System (GHS) classification, this compound is recognized as a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation[1]. As a fluorinated organic compound, it falls under the category of halogenated hydrocarbons, which necessitate specific disposal protocols[2].
Key Hazards:
-
Flammability: Combustible liquid[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1][3][4][5].
-
Serious Eye Damage/Irritation: Causes serious eye irritation[1][3][4][5].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][3][4][5].
A thorough risk assessment should be conducted before any handling or disposal procedures are initiated. This includes evaluating the quantities of waste to be disposed of and ensuring that all necessary personal protective equipment (PPE) and engineering controls are readily available.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, the following PPE and engineering controls are mandatory:
-
Engineering Controls: All handling and disposal procedures must be carried out in a properly functioning chemical fume hood to minimize the risk of inhalation[2]. An eyewash station and emergency shower should be readily accessible[6].
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield[3][7].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential to prevent skin contact[4][7].
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a full-face respirator may be necessary[7].
-
Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. As a halogenated organic compound, this compound waste must be handled as follows:
-
Designated Waste Container: Use a designated "Halogenated Organic Waste" container for the collection of this compound and any materials contaminated with it[2][6][8].
-
No Mixing: Do not mix halogenated organic waste with non-halogenated waste streams[6][8]. This is not only a safety precaution but also a measure to reduce disposal costs[8].
-
Compatibility: Ensure that the waste container is compatible with the chemical. Glass or other inert containers are generally suitable[9]. The container must have a secure, tight-fitting lid[6].
Step-by-Step Disposal Procedure
The following procedure outlines the safe disposal of this compound.
Step 1: Preparation
-
Don all required PPE before beginning the disposal process.
-
Ensure the chemical fume hood is operational.
-
Prepare the designated "Halogenated Organic Waste" container by ensuring it is properly labeled and within the fume hood.
Step 2: Transferring the Waste
-
Carefully transfer the this compound waste into the designated container.
-
If dealing with small residues in a container, rinse the container with a minimal amount of a suitable solvent (e.g., acetone) and transfer the rinsate to the halogenated waste container.
Step 3: Labeling the Waste Container
-
The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste"[6][8].
-
List all chemical constituents and their approximate percentages on the hazardous waste tag[8]. Do not use abbreviations or chemical formulas[6].
Step 4: Sealing and Storing the Waste Container
-
Securely close the lid of the waste container when not in use[6][8].
-
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated[8][10].
-
Ensure the container is stored in secondary containment to prevent spills[8].
Step 5: Arranging for Final Disposal
-
Once the waste container is nearly full (approximately three-quarters capacity), arrange for its collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company[8].
-
Follow all institutional protocols for waste pickup requests[8].
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Containment: For small spills, contain the leak and absorb the material with an inert absorbent such as vermiculite or sand[10][11].
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated items into a sealed, labeled container for disposal as hazardous waste[8][11].
-
Decontamination: Clean the spill area thoroughly.
-
Emergency: For large spills or if there is an immediate danger, evacuate the area and contact your institution's emergency response team[8].
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (n.d.).
- 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. (n.d.). PubChem.
- Halogenated Solvents in Laboratories. (2021, October). Campus Operations, Temple University.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Hydrogen fluoride pyridine - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Ethanone,2,2,2-trifluoro-1-(4-pyridinyl)- Safety Data Sheets. (2019, July 15). Echemi.
- Safety Data Sheet. (2025, August 5). Sigma-Aldrich.
- Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo.
- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
- How to store fluorinated pharmaceutical intermediates properly?. (2025, June 18). Blog.
- Safety Data Sheet: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. (2021, May 1). Angene Chemical.
- 1-(5-(trifluoromethyl)pyridin-2-yl)ethanone - Safety Data Sheet. (2025, July 19). ChemicalBook.
- 1-(4-(Trifluoromethyl)pyridin-3-YL)ethanone - Safety Data Sheet. (n.d.). AK Scientific, Inc.
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Navigating the Safe Handling of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone, a key building block in the creation of complex molecules, requires a robust understanding of its properties to ensure safe and effective use. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for operational excellence and risk mitigation in the laboratory.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Combustible liquid: [1] This indicates that the substance can ignite, but not as readily as flammable liquids.
-
Causes skin irritation: [1][2] Direct contact can lead to redness, itching, and inflammation.
-
Causes serious eye irritation: [1][2] Vapors or splashes can result in significant eye damage.
-
May cause respiratory irritation: [1][2] Inhalation of vapors or dust can irritate the respiratory tract, leading to coughing and discomfort.
A thorough understanding of these hazards is the first step in establishing a safe handling protocol. The trifluoromethyl group and the pyridine ring are common moieties in medicinal chemistry, and their reactivity profiles should be respected.
Core Directive: Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is non-negotiable.[3][4][5][6] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[7] | Provides a barrier against splashes and vapors, protecting the sensitive mucous membranes of the eyes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves.[3][7] | These materials offer good resistance to a broad range of chemicals, including pyridine derivatives. Avoid latex gloves as they may not provide adequate protection. |
| Body Protection | Chemical-resistant lab coat or apron.[4][7] | Protects the wearer's skin and personal clothing from accidental spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control.[3][8] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][10] | Minimizes the inhalation of harmful vapors, which can cause respiratory irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, GHS pictograms, and hazard statements.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][8][11] Keep it tightly closed when not in use.[8][9][11] Segregate it from incompatible materials such as strong oxidizing agents and acids.[9]
Handling and Use
-
Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][8]
-
Dispensing: When transferring or weighing the compound, use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust or aerosols.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3][8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[8]
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent further exposure and contamination.
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.[9] Do not use combustible materials like paper towels to absorb the spill.
-
Cleanup: Wearing the appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (e.g., empty containers, contaminated gloves, absorbent material) in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal facility in accordance with all local, state, and federal regulations.[12] Do not pour this chemical down the drain.[13]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the entire handling process, the following workflow diagram has been created.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: In Case of Exposure
Immediate and appropriate first aid is critical in minimizing potential harm.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[2][14] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific integrity within the laboratory.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Loba Chemie. (2023, December 6). PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. Retrieved from [Link]
-
PubChem. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Greenbook.net. Source Dynamics. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
